ent-9-Hydroxy-15-oxo-19-kauranoic acid
Description
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Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1R,4S,5R,9R,10R,13S,14R)-10-hydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h12-14,24H,4-11H2,1-3H3,(H,22,23)/t12-,13+,14-,17-,18-,19+,20-/m1/s1 |
InChI Key |
KMVZHTJBTBTQAN-QTQQLUOBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to ent-9-Hydroxy-15-oxo-19-kauranoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, isolation, and potential biological significance of the natural product, ent-9-hydroxy-15-oxo-19-kauranoic acid. This diterpenoid, belonging to the kaurane (B74193) class, has been identified in the fern Pteris semipinnata. This document collates available data on its chemical characteristics and outlines detailed experimental protocols for its extraction and purification. While direct biological activity studies on this specific compound are limited in the current literature, the known activities of structurally related compounds are discussed to provide a framework for future research.
Core Chemical Properties
This compound is a tetracyclic diterpenoid with a kaurane skeleton. Its structure is characterized by a hydroxyl group at position 9, a ketone at position 15, and a carboxylic acid at position 19.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₄ | [] |
| Molecular Weight | 334.45 g/mol | [] |
| CAS Number | 77658-45-8 | [] |
| Appearance | Powder | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Predicted Boiling Point | 496.8 ± 45.0 °C | [3] |
| Predicted Density | 1.21 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 4.57 ± 0.70 | [3] |
Experimental Protocols
Isolation and Purification from Pteris semipinnata
The following protocol is based on the successful isolation of ent-9α-hydroxy-15-oxo-16β(H)-kauran-19-oic acid from the whole plants of Pteris semipinnata.
1. Extraction:
-
Dried and powdered whole plants of P. semipinnata (8.5 kg) are extracted with 95% ethanol (B145695) at room temperature.
-
The ethanol extract is then concentrated under reduced pressure to yield a crude residue (approximately 1.0 kg).
2. Chromatographic Fractionation:
-
The crude residue is subjected to column chromatography on a silica (B1680970) gel column.
-
A stepwise gradient elution is performed using a solvent system of petroleum ether/acetone (20:1, 10:1, 7:1, 5:1, 3:1, 1:1, 0:1), followed by pure methanol.
-
This fractionation yields multiple primary fractions (e.g., A-H).
3. Compound Isolation:
-
The relevant fractions containing the target compound are further purified using repeated column chromatography on silica gel and Sephadex LH-20, along with preparative HPLC, to yield the pure compound.
The following diagram illustrates the general workflow for the isolation of this compound.
References
A Technical Guide to ent-9-Hydroxy-15-oxo-19-kauranoic acid: Natural Sources, Isolation, and Putative Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-9-Hydroxy-15-oxo-19-kauranoic acid is a naturally occurring diterpenoid belonging to the kaurane (B74193) class. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its putative signaling pathways based on closely related analogs.
Natural Sources
The primary and most well-documented natural source of this compound is the fern Pteris semipinnata L.[1][2][3][4]. This plant is a member of the Pteridaceae family and is found in various regions, including Hong Kong[1]. While Pteris semipinnata is rich in a variety of ent-kaurane diterpenoids, specific quantitative data on the yield of this compound is not extensively reported in the current literature. However, the presence of a diverse array of related diterpenoids suggests its potential as a viable source for isolation.
Chemical Composition of Pteris semipinnata
Pteris semipinnata is a chemically rich plant, containing a wide range of bioactive secondary metabolites. Of particular interest is its significant content of ent-kaurane diterpenoids. A summary of the known chemical constituents is presented in Table 1.
| Compound Class | Specific Compounds | Reference |
| ent-Kaurane Diterpenoids | Pterisolic acids A-F, ent-9α-hydroxy-15-oxo-16β(H)-kauran-19-oic acid, ent-9α-hydroxy-15-oxo-16-kauren-19-oic acid, ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid, ent-9α-hydroxy-15-oxo-16-kauren-19-oic acid β-D-glucopyranosyl ester, ent-6α,9α-dihydroxy-15-oxo-16-kauren-19-oic acid β-D-glucopyranosyl ester, ent-6α,11α-dihydroxy-15-oxo-16-kauren-19-oic acid β-D-glucopyranosyl ester | [5][6] |
| Sesquiterpenoids | (2R)-pterosin B, (2S, 3S)-pterosin C, pterosin C 3-O-β-D-glucoside, (2R)-norpterosin B, (2R)-12-O-β-D-glucopyranosylnorpterosin B, semipterosin A | [1][7] |
| Flavonoids | Apigenin (B1666066) 7-O-α-D-glucoside, apigenin 7-O-α-D-glucuronide | [7] |
Table 1: Chemical Constituents of Pteris semipinnata
Experimental Protocols: Extraction and Isolation
While a specific protocol for the isolation of this compound is not detailed in the reviewed literature, a general and effective methodology for the extraction and isolation of related ent-kaurane diterpenoids from Pteris semipinnata has been described. This protocol can be adapted for the targeted isolation of this compound.
1. Plant Material Collection and Preparation:
-
Collect the whole plants of Pteris semipinnata.
-
Dry the plant material at room temperature and powder it using a mechanical grinder.
2. Extraction:
-
Extract the dried and powdered plant material (e.g., 8.5 kg) with 95% ethanol (B145695) at room temperature.
-
Concentrate the ethanol extract under reduced pressure to obtain a residue (e.g., approximately 1.0 kg)[5].
3. Fractionation:
-
Subject the residue to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of petroleum ether and acetone (B3395972) (e.g., 20:1, 10:1, 7:1, 5:1, 3:1, 1:1, 0:1) followed by pure methanol (B129727) to yield several fractions[5].
4. Purification:
-
Monitor the resulting fractions by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
Subject the fractions containing the compounds of interest to repeated column chromatography on silica gel (e.g., using a chloroform/methanol gradient) and Sephadex LH-20 (e.g., using a chloroform/methanol 1:1 mixture) to afford the purified compounds[5].
Putative Signaling Pathway
Direct experimental evidence for the signaling pathway of this compound is currently unavailable. However, the biological activities of the structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (also isolated from Pteris semipinnata), have been investigated. This related compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway, which is associated with the modulation of the NF-κB signaling pathway[8][9][10]. It is plausible that this compound may exert its biological effects through a similar mechanism.
The proposed putative signaling pathway involves the following key steps:
-
Inhibition of the NF-κB signaling pathway.
-
This leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.
-
The altered Bax/Bcl-2 ratio promotes mitochondrial dysfunction.
-
Cytochrome c is released from the mitochondria into the cytosol.
-
Released Cytochrome c activates a caspase cascade, ultimately leading to apoptosis.
Conclusion
This compound, a diterpenoid found in Pteris semipinnata, represents a promising candidate for further investigation in drug discovery and development. While specific data on its yield and biological signaling are still emerging, the information available for closely related compounds provides a strong foundation for future research. The detailed isolation protocol and the putative signaling pathway outlined in this guide offer a valuable resource for scientists working to unlock the full therapeutic potential of this and other ent-kaurane diterpenoids. Further studies are warranted to elucidate the precise mechanisms of action and to quantify the abundance of this compound in its natural source.
References
- 1. Pteris semipinnata L.| BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isolation of ent-9-Hydroxy-15-oxo-19-kauranoic acid from Pteris semipinnata
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Pteris semipinnata L., a fern belonging to the Pteridaceae family, is a rich source of bioactive secondary metabolites, particularly ent-kaurane diterpenoids.[1][2] These compounds have garnered significant interest from the scientific community due to their diverse pharmacological activities, including anti-inflammatory and cytotoxic effects.[3][4] This technical guide provides a comprehensive overview of the isolation of a specific ent-kaurane diterpenoid, ent-9-Hydroxy-15-oxo-19-kauranoic acid, from Pteris semipinnata.
While the isolation of numerous related diterpenoids from this plant has been extensively documented, this guide focuses on the established methodologies that are directly applicable to the target compound. The protocols herein are based on successful isolation procedures for structurally similar ent-15-oxokauran-19-oic acid derivatives from the same plant source.[2]
Physicochemical Properties of the Target Compound
A summary of the key properties for this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₄ |
| Molecular Weight | 334.4 g/mol [5] |
| CAS Number | 77658-45-8[5] |
| Appearance | Powder[5] |
| Type | Natural Diterpenoid[6][] |
Experimental Protocol: Isolation and Purification
The following protocol is adapted from the successful isolation of various ent-kaurane diterpenoids from Pteris semipinnata.[2] It represents a robust methodology expected to yield this compound.
Plant Material Collection and Preparation
-
Collection: The whole plants of Pteris semipinnata are collected. For consistency, collection timing and location should be documented (e.g., Hekou County, Yunnan Province, China, in August 2008).[2]
-
Identification: A voucher specimen should be deposited at a recognized herbarium for botanical identification and future reference.[2]
-
Preparation: The collected plant material is dried and powdered to increase the surface area for efficient extraction.[2]
Extraction
-
Solvent Extraction: The powdered plant material (e.g., 8.5 kg) is extracted exhaustively with 95% ethanol (B145695) at room temperature.[2]
-
Concentration: The ethanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue (e.g., approx. 1.0 kg).[2]
Chromatographic Fractionation and Purification
The crude residue is subjected to a series of chromatographic steps to isolate the target compound.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
The crude residue is loaded onto a silica (B1680970) gel column.
-
Elution is performed using a gradient solvent system of petroleum ether/acetone (from 20:1 to 1:1, then 0:1) followed by pure methanol.[2]
-
This process yields several primary fractions (e.g., Fractions A-H).[2]
-
-
Intermediate Purification (Sephadex LH-20 and RP-18 Column Chromatography):
-
The fraction containing the compounds of interest (identified by Thin Layer Chromatography, TLC) is further purified.
-
Sephadex LH-20: The active fraction is subjected to column chromatography on Sephadex LH-20, eluting with a suitable solvent system like methanol, to remove pigments and polymeric materials.
-
RP-18: Subsequent purification is carried out on a reversed-phase (RP-18) column, eluting with a methanol/water gradient. This step separates compounds based on polarity.
-
-
Final Purification (Preparative HPLC):
-
Final purification to obtain the pure this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
An Agilent 1200 series HPLC system (or equivalent) equipped with an Eclipse XDB-C18 column (5 μm, 4.6 × 150 mm) is suitable for this purpose.[2]
-
The mobile phase and detection wavelength should be optimized for the target compound.
-
Analytical Data
Structural elucidation of the isolated compound is performed using a combination of spectroscopic techniques. Below is a table summarizing the expected analytical data based on the compound's structure and data from closely related analogs isolated from Pteris semipinnata.
| Technique | Data Type | Description |
| HR-ESI-MS | Molecular Formula | High-Resolution Electrospray Ionization Mass Spectrometry determines the exact mass and molecular formula (Expected: C₂₀H₃₀O₄).[2] |
| ¹H-NMR | Proton Signals | Provides information on the number and environment of protons in the molecule. Key signals would include methyl singlets, olefinic protons (if any), and methine protons adjacent to hydroxyl or carbonyl groups.[2] |
| ¹³C-NMR | Carbon Signals | Determines the number and type of carbon atoms. Expected signals include a carbonyl carbon for the C-15 oxo group, a carboxyl carbon for the C-19 oic acid, and carbons bearing hydroxyl groups (C-9).[2] |
| 2D-NMR | Correlations | Techniques like COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the final structure.[2] |
| IR | Functional Groups | Infrared spectroscopy identifies characteristic functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid moieties. |
Visualized Workflows
Experimental Workflow for Isolation
The following diagram illustrates the step-by-step process for the isolation of this compound.
Caption: General workflow for isolating the target compound.
Potential Biological Activity Pathway
Compounds isolated from Pteris semipinnata, such as certain pterosins and the related diterpenoid ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, have been shown to interact with the NF-κB signaling pathway, which is crucial in inflammation and cancer.[3][8] While not yet demonstrated specifically for this compound, this pathway represents a primary target for investigation.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion
The isolation of this compound from Pteris semipinnata is achievable through a systematic approach involving solvent extraction and multi-step chromatography. The protocols detailed in this guide, derived from successful studies on analogous compounds from the same species, provide a solid foundation for researchers. Further investigation into the biological activities of this specific compound, particularly its potential effects on pathways like NF-κB, is warranted to explore its therapeutic potential.
References
- 1. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. [Comparison of the cytotoxicity of five constituents from Pteris semipinnata L. in vitro and the analysis of their structure-activity relationships] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Physicochemical and Biological Profile of ent-9-Hydroxy-15-oxo-19-kauranoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on ent-9-Hydroxy-15-oxo-19-kauranoic acid, a diterpenoid compound. Due to a lack of specific quantitative solubility data for this particular molecule, this document presents qualitative solubility information and outlines a general experimental protocol for its determination. Furthermore, this guide delves into the likely signaling pathways influenced by this class of compounds, drawing from research on structurally similar molecules.
Physicochemical Properties
This compound is a diterpenoid that has been isolated from the herbs of Pteris semipinnata.[1]
Table 1: Qualitative Solubility Data
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The following is a generalized protocol for determining the equilibrium solubility of a poorly water-soluble compound like this compound, based on the widely accepted shake-flask method.
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be visually apparent.
-
Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with the solvent to a concentration within the working range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.
Caption: Experimental workflow for the shake-flask solubility determination method.
Postulated Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, research on the structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, provides valuable insights into its potential biological activities. This related compound has been shown to induce apoptosis and modulate the NF-κB signaling pathway in cancer cells.
Mitochondrial-Mediated Apoptosis Pathway
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been observed to induce apoptosis through the intrinsic, or mitochondrial-mediated, pathway. This process involves the regulation of pro- and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Postulated mitochondrial-mediated apoptosis pathway.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Studies on related kaurane (B74193) diterpenoids suggest that they can inhibit the NF-κB signaling pathway, which may contribute to their anti-cancer effects. This inhibition can occur through the prevention of IκBα degradation, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes.
Caption: Postulated inhibition of the NF-κB signaling pathway.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Ent-kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ent-kaurane diterpenoids are a class of natural products characterized by a tetracyclic carbon skeleton.[1] Widely distributed in the plant kingdom, particularly within the Isodon genus, these compounds have emerged as a significant area of interest in medicinal chemistry and drug discovery.[2][3][4] Their diverse and potent biological activities, ranging from anticancer and anti-inflammatory to antimicrobial effects, underscore their potential as lead compounds for the development of novel therapeutics.[4][5] This technical guide provides an in-depth overview of the multifaceted biological activities of ent-kaurane diterpenoids, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising field.
Anticancer Activity
A substantial body of evidence highlights the potent cytotoxic and pro-apoptotic properties of ent-kaurane diterpenoids against a wide spectrum of cancer cell lines.[2][3][6] The anticancer mechanisms are often complex and multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.[2][7]
Quantitative Anticancer Data
The cytotoxic efficacy of ent-kaurane diterpenoids is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for various ent-kaurane diterpenoids against different cancer cell lines.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Jungermannenone A | HL-60 (Human leukemia) | 1.3 | [8] |
| Jungermannenone B | HL-60 (Human leukemia) | 5.3 | [8] |
| Jungermannenone C | HL-60 (Human leukemia) | 7.8 | [8] |
| Jungermannenone D | HL-60 (Human leukemia) | 2.7 | [8] |
| ent-1β-hydroxy-9(11),16-kauradien-15-one | HL-60 (Human leukemia) | 40 | [9] |
| ent-9(11),16-kauradiene-12,15-dione | HL-60 (Human leukemia) | 1.8 | [9] |
| Rearranged ent-kaurane-type diterpene | HL-60 (Human leukemia) | 5.5 | [9] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 (Hepatocellular carcinoma) | 27.3 ± 1.9 | [10] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 (Hepatocellular carcinoma) | 24.7 ± 2.8 | [10] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 (Adenocarcinomic human alveolar basal epithelial) | 30.7 ± 1.7 | [10] |
| Annoglabasin H | LU-1, MCF-7, SK-Mel2, KB (Human cancer cell lines) | 3.7 - 4.6 | [11] |
Signaling Pathways in Anticancer Activity
Ent-kaurane diterpenoids exert their anticancer effects by modulating several key signaling pathways. A primary mechanism is the induction of apoptosis, or programmed cell death.[8][9][12][13][14] This is often achieved through a caspase-dependent pathway, involving the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3.[8][9][14]
Furthermore, some ent-kaurane diterpenoids can induce the generation of reactive oxygen species (ROS) within cancer cells.[12][13] This increase in oxidative stress can lead to cellular damage and trigger both apoptosis and another form of programmed cell death called ferroptosis.[12] The induction of ROS can be caused by the inhibition of antioxidant systems, such as peroxiredoxins (Prdx I/II) and the depletion of glutathione (B108866) (GSH).[12]
The modulation of the NF-κB (nuclear factor kappa B) signaling pathway is another important aspect of the anticancer activity of these compounds.[8][15][16][17][18][19][20] NF-κB is a transcription factor that plays a crucial role in promoting cancer cell survival and proliferation by upregulating the expression of anti-apoptotic proteins.[8] By inhibiting NF-κB activity, ent-kaurane diterpenoids can sensitize cancer cells to apoptotic stimuli.[8]
dot
Caption: Anticancer signaling pathways of ent-kaurane diterpenoids.
Experimental Protocols: Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][21][22] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
ent-Kaurane diterpenoid stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the ent-kaurane diterpenoid and incubate for 24-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
DNA Fragmentation Assay: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[6][7][23]
Materials:
-
Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
Ethidium (B1194527) bromide
Procedure:
-
Harvest treated and untreated cells.
-
Lyse the cells in lysis buffer and treat with RNase A and Proteinase K.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol.
-
Run the DNA on an agarose gel containing ethidium bromide.
-
Visualize the DNA fragmentation under UV light. A "ladder" pattern is indicative of apoptosis.
Caspase Activity Assay: Caspase activation is a central event in apoptosis.[5][8][14][18][24] Colorimetric or fluorometric assays can be used to measure the activity of specific caspases.
Materials:
-
Cell lysate
-
Assay buffer
-
Caspase-specific substrate (e.g., DEVD-pNA for caspase-3)
-
Microplate reader
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Add the cell lysate to a 96-well plate.
-
Add the assay buffer and the caspase-specific substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
Anti-inflammatory Activity
Ent-kaurane diterpenoids have demonstrated significant anti-inflammatory properties.[15][16][17][19][20][25] Their primary mechanism of action involves the inhibition of the pro-inflammatory transcription factor NF-κB.[15][16][17][18][19][20] This inhibition leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines.[15][16][17][19][25]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of ent-kaurane diterpenoids is often quantified by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells, with IC50 values indicating the concentration required for 50% inhibition.
| Compound Name | Assay | IC50 (µM) | Reference |
| Xerophilusin A | NO production in RAW 264.7 cells | 0.60 | [16] |
| Xerophilusin B | NO production in RAW 264.7 cells | 0.23 | [16] |
| Longikaurin B | NO production in RAW 264.7 cells | 0.44 | [16] |
| Xerophilusin F | NO production in RAW 264.7 cells | 0.67 | [16] |
| ent-7α,14β-dihydroxykaur-16-en-15-one | NF-κB activation in RAW 264.7 cells | 0.07 - 0.42 | [17] |
| ent-18-acetoxy-7α-hydroxykaur-16-en-5-one | NF-κB activation in RAW 264.7 cells | 0.07 - 0.42 | [17] |
| ent-1β-acetoxy-7α,14β-dihydroxykaur-16-en-15-one | NF-κB activation in RAW 264.7 cells | 0.07 - 0.42 | [17] |
| ent-18-acetoxy-7α,14β-dihydroxykaur-16-en-15-one | NF-κB activation in RAW 264.7 cells | 0.07 - 0.42 | [17] |
| Various ent-kaurene (B36324) derivatives | NO production | 2 - 10 | [19] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of ent-kaurane diterpenoids are primarily mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Ent-kaurane diterpenoids can interfere with this pathway at multiple levels, including the inhibition of IKK activity and the direct inhibition of NF-κB's DNA binding capacity.[15][20]
dot
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. allevi3d.com [allevi3d.com]
- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 6. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [ch.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. ulab360.com [ulab360.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. tandfonline.com [tandfonline.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Evaluating the Anticancer Activity of Natural Products Using a Novel 3D Culture Model | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide on ent-9-Hydroxy-15-oxo-19-kauranoic acid (CAS 77658-45-8)
Disclaimer: Publicly available research and technical data on ent-9-Hydroxy-15-oxo-19-kauranoic acid are exceptionally limited. Much of the scientific literature focuses on a structurally related but distinct compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid. This guide summarizes the available information on the target compound and highlights areas where data is absent.
Introduction
This compound is a diterpenoid natural product belonging to the kaurane (B74193) class.[1][2] Diterpenoids are a diverse group of organic compounds derived from four isoprene (B109036) units, often exhibiting a wide range of biological activities. This compound has been isolated from the herbs of Pteris semipinnata, a species of fern, and plants of the Rabdosia genus.[1][3][4] Its complex tetracyclic structure is characteristic of the kaurane skeleton, featuring a hydroxyl group at the 9th position and a ketone at the 15th position of the core ring structure.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and analysis in a research setting.
| Property | Value | Reference |
| CAS Number | 77658-45-8 | [4] |
| Molecular Formula | C₂₀H₃₀O₄ | [4] |
| Molecular Weight | 334.45 g/mol | [2] |
| Appearance | Powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| pKa (Predicted) | 4.57 ± 0.70 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Topological Polar Surface Area | 74.6 Ų | [4] |
Biological Activity and Mechanism of Action
It is important to distinguish this compound from the more extensively studied ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid. The latter has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, with a mechanism involving the NF-κB signaling pathway. Due to the structural similarity, it is plausible that this compound may exhibit interesting biological properties, but this remains to be experimentally verified.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not described in the available literature. However, a general workflow for the isolation and preliminary screening of such a natural product can be conceptualized.
Signaling Pathways
There is currently no available information detailing the specific signaling pathways modulated by this compound. Research into its biological effects is required to elucidate any potential interactions with cellular signaling cascades.
Conclusion and Future Directions
This compound (CAS 77658-45-8) is a known natural product with a defined chemical structure. However, there is a significant gap in the scientific literature regarding its biological activity, mechanism of action, and potential therapeutic applications. The limited available data suggests it may have been included in cytotoxic screenings, but the outcomes of these are not widely published.
Future research should focus on:
-
Total Synthesis: Development of a robust synthetic route to enable the production of larger quantities for in-depth biological evaluation.
-
Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines and other disease models.
-
Mechanism of Action Studies: If biological activity is confirmed, further studies to identify the molecular targets and signaling pathways involved.
The structural similarity to other biologically active kaurane diterpenoids suggests that this compound is a promising candidate for further investigation in drug discovery and development.
References
- 1. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16beta,17-Dihydroxy-ent-kaurane-19-oic acid | C20H32O4 | CID 469209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinom… [ouci.dntb.gov.ua]
The Heart of a Thousand Molecules: A Technical Guide to Kaurane Diterpene Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of kaurane (B74193) diterpenes, a vast and structurally diverse class of natural products with significant therapeutic potential. This document details the enzymatic cascade from primary metabolism to the intricate cyclization and functionalization reactions that generate the kaurane scaffold, offering insights for metabolic engineering and drug discovery.
Introduction to Kaurane Diterpenes
Kaurane diterpenes are a major class of tetracyclic diterpenoids characterized by the ent-kaurane skeleton.[1] Widely distributed throughout the plant kingdom, these compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and anti-cancer properties.[2][3] Their diverse functionalities stem from the varied oxidation and rearrangement of the initial kaurane structure, leading to thousands of unique molecules, including the plant hormones gibberellins (B7789140) and the natural sweetener steviol (B1681142).[3][4] Understanding the biosynthetic pathway is paramount for harnessing this chemical diversity for therapeutic and industrial applications.
The Core Biosynthetic Pathway
The journey to kaurane diterpenes begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[5][6] In plants, the MEP pathway is the primary source of precursors for diterpene biosynthesis.[5]
Four molecules of IPP are sequentially condensed with one molecule of DMAPP to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by GGPP synthase (GGPPS).[7][8] GGPP stands at a critical branch point, serving as the substrate for the biosynthesis of various essential molecules, including chlorophylls, carotenoids, and, pertinently, all diterpenoids.[7][9]
The formation of the characteristic tetracyclic kaurane skeleton from the linear GGPP is a two-step cyclization process catalyzed by two distinct classes of enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS).[10][11]
-
Step 1: Bicyclization by ent-Copalyl Diphosphate Synthase (CPS) : This class II diterpene cyclase initiates the cyclization of GGPP through a protonation-initiated cascade, forming the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[12][13]
-
Step 2: Tetracyclization by ent-Kaurene Synthase (KS) : This class I diterpene synthase catalyzes the further cyclization of ent-CPP, involving a complex series of intramolecular rearrangements, to produce the tetracyclic olefin, ent-kaurene.[11][14]
Following the formation of the ent-kaurene backbone, a vast array of kaurane diterpenes is generated through the action of cytochrome P450 monooxygenases (CYP450s) and other modifying enzymes, which introduce various functional groups at different positions on the skeleton.[15][16]
Quantitative Data on Key Enzymes
The efficiency of kaurane diterpene biosynthesis is governed by the kinetic properties of the core enzymes. The following tables summarize available kinetic data for key enzymes in the pathway.
| Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase (CPS) | |||
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) |
| Arabidopsis thaliana (recombinant) | GGPP | 0.4 ± 0.1 | 0.014 ± 0.001 |
| Streptomyces platensis PtmT2 (wild-type) | GGPP | 5.8 ± 0.8 | 0.023 ± 0.001 |
| Streptomyces platensis PtmT2 (D128A mutant) | GGPP | 10.2 ± 2.1 | 0.0007 ± 0.0001 |
| Streptomyces platensis PtmT2 (E133A mutant) | GGPP | 11.5 ± 2.5 | 0.0006 ± 0.0001 |
Data sourced from references[1][5].
| Table 2: Kinetic Parameters of ent-Kaurene Synthase (KS) and Kaurene Oxidase (KO) | |||
| Enzyme Source | Substrate | Km (µM) | Vmax (relative) |
| Arabidopsis thaliana KO (AtKO) | ent-Kaurene | 2 | 100% |
| Arabidopsis thaliana KO (AtKO) | Alternative LRDs | 30 - 50 | ~10% |
Data sourced from reference[17]. Note: Vmax is presented relative to the activity with the native substrate, ent-kaurene.
| Table 3: Heterologous Production of ent-Kaurene | ||
| Host Organism | Engineering Strategy | Titer (mg/L) |
| Escherichia coli | Co-expression of truncated artificial pathway | 113 ± 7 |
| Escherichia coli | Overexpression of DL10006 with 0.5 mM IPTG | 74 ± 3 |
Data sourced from reference[18].
Detailed Experimental Protocols
This section provides detailed methodologies for the expression, purification, and characterization of key enzymes in the kaurane biosynthetic pathway.
Heterologous Expression and Purification of Recombinant Terpene Synthases
This protocol describes the general procedure for producing and purifying recombinant CPS and KS enzymes in E. coli.
Materials:
-
Expression vector (e.g., pET-28a(+)) containing the gene of interest
-
E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Binding buffer (20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole)
-
Wash buffer (Binding buffer with 40 mM imidazole)
-
Elution buffer (Binding buffer with 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Centrifuge
Procedure:
-
Transform the expression vector into competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-22°C) for 16-24 hours.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in binding buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.
In Vitro Enzyme Activity Assay for CPS and KS
This protocol outlines a method to determine the activity of purified CPS and KS enzymes and identify their products by GC-MS.
Materials:
-
Purified recombinant CPS or KS enzyme
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.8, 5 mM MgCl2)
-
Substrate: GGPP for CPS, ent-CPP for KS
-
Organic solvent for extraction (e.g., hexane (B92381) or pentane)
-
Internal standard (e.g., nonyl acetate)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up the reaction mixture in a glass vial containing the assay buffer and the purified enzyme (typically 5-10 µg).
-
Initiate the reaction by adding the substrate (e.g., 75-100 µM).
-
Overlay the reaction mixture with an equal volume of organic solvent containing the internal standard to trap volatile products.
-
Incubate the reaction at the optimal temperature (e.g., 28-30°C) for a defined period (e.g., 1-12 hours) with gentle shaking.
-
Stop the reaction by vortexing to extract the products into the organic layer.
-
Analyze the organic extract by GC-MS to identify and quantify the enzymatic products based on their mass spectra and retention times compared to authentic standards.
Site-Directed Mutagenesis of Terpene Synthases
This protocol provides an overview of how to introduce specific mutations into a terpene synthase gene to investigate the function of particular amino acid residues.
Materials:
-
Plasmid DNA containing the wild-type gene
-
Custom-designed mutagenic oligonucleotide primers
-
High-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli for transformation
Procedure:
-
Design primers containing the desired mutation, typically with the mutation in the center and 10-15 bases of correct sequence on both sides.
-
Perform inverse PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the DpnI-treated, mutated plasmid into competent E. coli.
-
Select colonies and isolate plasmid DNA.
-
Verify the desired mutation by DNA sequencing.
-
The mutated protein can then be expressed and characterized as described in the protocols above.
Signaling and Regulation
The biosynthesis of kaurane diterpenes is tightly regulated in response to developmental cues and environmental stresses. The expression of the biosynthetic genes, particularly CPS and KS, can be influenced by phytohormones such as gibberellins and jasmonates. For instance, in Stevia rebaudiana, drought stress has been shown to inhibit the transcription of genes involved in steviol glycoside synthesis, including ent-kaurene synthase.[14] Further research into the transcription factors and signaling pathways that govern the expression of these genes will be crucial for optimizing the production of desired kaurane diterpenes through metabolic engineering.
Conclusion
The biosynthesis of kaurane diterpenes represents a fascinating and complex area of natural product chemistry. The core pathway, from the universal isoprenoid precursors to the formation of the ent-kaurene skeleton, is well-established. However, the vast diversification of this scaffold through the action of CYP450s and other modifying enzymes continues to be an active area of research. The protocols and data presented in this guide provide a foundation for researchers to explore the function of these enzymes, engineer novel biosynthetic pathways, and unlock the full therapeutic and industrial potential of this remarkable class of molecules.
References
- 1. Synergistic Substrate Inhibition of ent-Copalyl Diphosphate Synthase: A Potential Feed-Forward Inhibition Mechanism Limiting Gibberellin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational design and selections for an engineered, thermostable terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua [frontiersin.org]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neb.com [neb.com]
- 17. pnas.org [pnas.org]
- 18. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Ent-Kaurane Compounds
For Researchers, Scientists, and Drug Development Professionals
The intricate world of natural products continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, the ent-kaurane diterpenoids, a class of tetracyclic compounds, have emerged as a particularly promising group, exhibiting a wide spectrum of potent biological activities. This in-depth technical guide delves into the core of recent discoveries in this field, providing a comprehensive resource on their isolation, characterization, and multifaceted biological potential. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in their quest for next-generation therapeutics.
Unveiling Nature's Arsenal: Recently Discovered Ent-Kaurane Diterpenoids
Recent phytochemical investigations have led to the isolation and characterization of a plethora of novel ent-kaurane diterpenoids from various plant genera, most notably Isodon, but also from species such as Sigesbeckia orientalis and Nouelia insignis. These discoveries have unveiled a rich chemical diversity within the ent-kaurane scaffold, including new oxygenation patterns, seco-ring structures, and unique substitutions, which in turn give rise to a broad range of biological activities.
These compounds have demonstrated significant potential in several key therapeutic areas:
-
Anticancer Activity: Many newly isolated ent-kaurane diterpenoids exhibit potent cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting critical signaling pathways involved in tumor growth and proliferation.
-
Antibacterial Activity: The growing threat of antimicrobial resistance has spurred the search for new antibacterial agents. Several novel ent-kaurane compounds have shown promising activity against pathogenic bacteria, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). Some have also demonstrated a synergistic effect when used in combination with conventional antibiotics.
-
Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Certain ent-kaurane diterpenoids have been found to significantly inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in cellular models of inflammation, suggesting their potential as therapeutic leads for inflammatory disorders.
Quantitative Bioactivity Data of Novel Ent-Kaurane Compounds
To facilitate comparative analysis and aid in the identification of the most promising candidates for further development, the following tables summarize the quantitative bioactivity data of recently discovered ent-kaurane compounds.
Table 1: Anticancer Activity of Novel Ent-Kaurane Diterpenoids (IC50 values in µM)
| Compound Name | Cancer Cell Line | IC50 (µM) | Source Organism | Reference |
| Glaucocalyxin H | K-562 (Leukemia) | 1.86 | Isodon japonica var. glaucocalyx | [1] |
| Glaucocalyxin H | A-549 (Lung) | 3.45 | Isodon japonica var. glaucocalyx | [1] |
| Glaucocalyxin H | MCF-7 (Breast) | 4.21 | Isodon japonica var. glaucocalyx | [1] |
| Glaucocalyxin H | Hela (Cervical) | 5.53 | Isodon japonica var. glaucocalyx | [1] |
| Glaucocalyxin H | HepG-2 (Liver) | 10.95 | Isodon japonica var. glaucocalyx | [1] |
| Glaucocalyxin H | U87 (Glioblastoma) | 7.64 | Isodon japonica var. glaucocalyx | [1] |
| Compound 16 | HepG2 (Liver) | 0.33 | Synthetic Derivative | |
| Compound 16 | NSCLC-H292 (Lung) | 1.69 | Synthetic Derivative | |
| Compound 16 | SNU-1040 (Head & Neck) | 2.44 | Synthetic Derivative | |
| Compound 18 | HepG2 (Liver) | 0.56 | Synthetic Derivative | |
| Compound 18 | NSCLC-H292 (Lung) | 1.35 | Synthetic Derivative | |
| Compound 18 | SNU-1040 (Head & Neck) | 3.01 | Synthetic Derivative |
Table 2: Antibacterial Activity of Novel Ent-Kaurane Diterpenoids (MIC values in µg/mL)
| Compound Name | Bacterial Strain | MIC (µg/mL) | Source Organism | Reference |
| Sigesbeckin A | MRSA | 64 | Sigesbeckia orientalis | |
| Sigesbeckin A | VRE | 64 | Sigesbeckia orientalis | |
| Compound 5 | MRSA | 64 | Sigesbeckia orientalis | |
| Compound 5 | VRE | 64 | Sigesbeckia orientalis |
MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci
Table 3: Anti-inflammatory Activity of Novel Ent-Kaurane Diterpenoids (Nitric Oxide Inhibition IC50 values in µM)
| Compound Name | Cell Line | IC50 (µM) | Source Organism | Reference |
| Compound 9 | RAW 264.7 | 15.99 ± 0.75 | Isodon henryi | |
| Compound 13 | RAW 264.7 | 18.19 ± 0.42 | Isodon henryi |
Experimental Protocols: A Guide to Discovery and Evaluation
This section provides detailed methodologies for the key experiments involved in the discovery and bio-evaluation of novel ent-kaurane compounds.
Isolation and Purification of Ent-Kaurane Diterpenoids from Plant Material
The following protocol outlines a general workflow for the extraction, isolation, and purification of ent-kaurane diterpenoids from plant sources, particularly from the Isodon genus.
References
Methodological & Application
Application Notes and Protocols for ent-9-Hydroxy-15-oxo-19-kauranoic acid In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data for ent-9-Hydroxy-15-oxo-19-kauranoic acid is limited in the current scientific literature. The following application notes and protocols are based on established in vitro assays for structurally related ent-kaurane diterpenoids, primarily ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (also known as 5F or 11αOH-KA). These protocols serve as a comprehensive guide and a predictive framework for designing and conducting in vitro studies on this compound. Empirical validation is essential to determine the specific biological activities and potencies of the target compound.
Introduction to ent-Kaurane Diterpenoids
Ent-kaurane diterpenoids are a class of natural products known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their tetracyclic structure serves as a scaffold for diverse functional group modifications, leading to a spectrum of biological effects. The investigation of novel derivatives such as this compound is a promising area of drug discovery. The in vitro assays detailed below are fundamental for elucidating the mechanisms of action and therapeutic potential of these compounds.
Potential In Vitro Applications
Based on the activities of structurally similar compounds, this compound is a candidate for evaluation in the following areas:
-
Oncology: Assessing cytotoxicity, induction of apoptosis, and cell cycle arrest in various cancer cell lines.
-
Inflammation: Investigating the inhibition of key inflammatory mediators such as nitric oxide (NO) and the modulation of inflammatory signaling pathways.
-
Dermatology & Cosmetics: Evaluating the potential for tyrosinase inhibition and its application in hyperpigmentation disorders.
Quantitative Data Summary for Related ent-Kaurane Diterpenoids
The following tables summarize the reported in vitro activities of ent-kaurane diterpenoids that are structurally related to this compound. This data provides a benchmark for interpreting results from new assays.
Table 1: Anticancer Activity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| Laryngeal Cancer Cells | Laryngeal Cancer | MTT Assay | Cell Viability | Dose-dependent decrease[1] |
| A549 | Lung Cancer | MTT Assay | Cell Viability | Concentration- and time-dependent inhibition[2] |
| CNE-2Z | Nasopharyngeal Carcinoma | MTT Assay | Cell Viability | Dose- and time-dependent suppression[3][4] |
| SGC7901 | Gastric Cancer | MTT Assay | Cell Viability | Concentration- and time-dependent inhibition[5] |
| FRO | Anaplastic Thyroid Carcinoma | Not Specified | Apoptotic Cell Death | Concentration- and time-dependent[6] |
Table 2: Anti-inflammatory Activity of Various ent-Kaurane Diterpenoids
| Compound | Assay System | Endpoint | IC₅₀ (µM) | Reference |
| Wallkaurane A | LPS-induced RAW264.7 cells | NO Production | 4.21 | |
| Various ent-kaurenoic acids | LPS-induced RAW264.7 cells | NO Production | 0.042 - 8.22 | [7] |
Signaling Pathways and Experimental Workflows
Proposed NF-κB Signaling Pathway Inhibition
Ent-kaurane diterpenoids have been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway. A proposed mechanism involves the prevention of IκBα degradation, which in turn sequesters the p65/p50 NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of anti-apoptotic genes.
Caption: Proposed mechanism of NF-κB pathway inhibition.
General Experimental Workflow for In Vitro Screening
The following diagram outlines a typical workflow for the initial in vitro screening of a novel compound like this compound.
Caption: General workflow for in vitro screening.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it useful to identify dead cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest cells (including floating cells in the supernatant) by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). NO is rapidly oxidized to nitrite (B80452) and nitrate. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured to quantify NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the percentage inhibition of NO production compared to the LPS-stimulated control.
Western Blot Analysis of NF-κB Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on detecting key proteins in the NF-κB pathway (p65, phospho-p65, IκBα, phospho-IκBα) to assess the effect of the test compound on their expression and activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture and treat cells as desired.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Tyrosinase Inhibition Assay
Principle: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, catalyzing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone. The inhibitory effect of a compound on tyrosinase activity can be determined by measuring the formation of dopachrome, a colored product, in the presence and absence of the inhibitor.
Materials:
-
Mushroom tyrosinase
-
L-Tyrosine or L-DOPA as substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Kojic acid (as a positive control)
-
96-well plate
-
Microplate reader
Protocol:
-
In a 96-well plate, add 20 µL of the test compound (this compound) at various concentrations.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of mushroom tyrosinase solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-tyrosine or L-DOPA solution.
-
Measure the absorbance at 475-490 nm at time zero and after a set incubation period (e.g., 20 minutes) at 37°C.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the inhibitor.
References
- 1. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid on human gastric cancer cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Kaurane Diterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kaurane (B74193) diterpenoids are a class of natural compounds characterized by a tetracyclic kaurane skeleton.[1] Found in various plant species, these molecules have garnered significant scientific interest due to their diverse biological activities, including potent anti-inflammatory effects.[1][2][3] These properties make them promising candidates for the development of new therapeutic agents for a range of inflammatory diseases. The primary mechanisms underlying their anti-inflammatory action involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[4][5]
This document provides a detailed overview of the anti-inflammatory properties of selected kaurane diterpenoids, summarizes quantitative data from various studies, and offers detailed protocols for key experiments to assess their efficacy.
Mechanisms of Anti-inflammatory Action
Kaurane diterpenoids exert their anti-inflammatory effects by targeting critical signaling cascades involved in the inflammatory response. The inhibition of the NF-κB pathway is a central mechanism, but modulation of MAPK and other pathways like IL-6/STAT3 and the NLRP3 inflammasome also plays a significant role.[4][6][7]
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation.[8] In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[8] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[9][10]
Numerous studies have shown that ent-kaurane diterpenoids can effectively inhibit this pathway. They can prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB subunits like p65 and p50.[8][11] Some kauranes may also directly inhibit NF-κB-inducing kinase (NIK), a component upstream of the IKK complex.[4][12]
Caption: NF-κB signaling pathway and points of inhibition by kaurane diterpenoids.
Modulation of MAPK Signaling Pathway
The MAPK family, including ERK, p38, and JNK, are key signaling proteins that regulate cellular processes such as proliferation, differentiation, and apoptosis. In inflammation, MAPKs are activated by stimuli like LPS and contribute to the expression of pro-inflammatory genes.[13] Kaurane diterpenoids have been shown to modulate these pathways, often by delaying the phosphorylation of p38 and ERK kinases, which contributes to the overall reduction in the inflammatory response.[5]
Caption: MAPK signaling pathway and modulation by kaurane diterpenoids.
Quantitative Data Summary
The anti-inflammatory potency of kaurane diterpenoids is often quantified by their half-maximal inhibitory concentration (IC₅₀) values in various assays. A lower IC₅₀ value indicates higher potency.
Table 1: In Vitro Anti-inflammatory Activity of Kaurane Diterpenoids
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Xerophilusin A | RAW 264.7 | NO Production | 0.60 | [8][11] |
| RAW 264.7 | NF-κB Luciferase | 1.8 | [8][11] | |
| Xerophilusin B | RAW 264.7 | NO Production | 0.23 | [8][11] |
| RAW 264.7 | NF-κB Luciferase | 0.7 | [8][11] | |
| Longikaurin B | RAW 264.7 | NO Production | 0.44 | [11] |
| RAW 264.7 | NF-κB Luciferase | 1.2 | [11] | |
| Xerophilusin F | RAW 264.7 | NO Production | 0.67 | [11] |
| RAW 264.7 | NF-κB Luciferase | 1.6 | [11] | |
| Kaurenoic Acid | RAW 264.7 | NO Production | 51.73 | [9] |
| RAW 264.7 | PGE₂ Release | 106.09 | [9] | |
| Bezerraditerpene A | RAW 264.7 | NO Production | 3.21 - 3.76 | [14] |
| Bezerraditerpene B | RAW 264.7 | NO Production | 3.21 - 3.76 | [14] |
| ent-kaur-16-ene-3β,15β-diol | RAW 264.7 | NO Production | 3.21 - 3.76 | [14] |
| Adenostemmoic acid B | T. cruzi epimastigotes | Growth Inhibition | 10.6 | [15] |
| T. cruzi amastigotes | Growth Inhibition | 6.1 | [15] |
Table 2: In Vivo Anti-inflammatory Activity of Kaurane Diterpenoids
| Compound | Animal Model | Assay | Dose (mg/kg) | % Inhibition / Effect | Reference |
| Kaurenoic Acid | Rat | Egg Albumin-Induced Paw Edema | 80 | 60.26% | [16] |
| Rat | Egg Albumin-Induced Paw Edema | 160 | 81% | [16] | |
| Kaurenoic Acid | Mouse | Carrageenan-Induced Paw Edema | Not specified | 34.4% reduction in swelling | [9] |
| Kaurenoic Acid | Rat | Acetic Acid-Induced Colitis | 100 (rectal) | 52% reduction in gross damage | [17] |
| Rat | Acetic Acid-Induced Colitis | 100 (oral) | 42% reduction in gross damage | [17] | |
| Wedelolactone (B1682273) | Rat | DSS-Induced Colitis | 50 & 100 | Significant decrease in pro-inflammatory cytokines | [6][18] |
Application Notes and Protocols
The following protocols provide standardized methods for evaluating the anti-inflammatory activity of kaurane diterpenoids.
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity in Macrophages
This protocol describes the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted model for screening anti-inflammatory compounds.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare stock solutions of kaurane diterpenoids in dimethyl sulfoxide (B87167) (DMSO). Dilute to final concentrations in cell culture medium (ensure final DMSO concentration is <0.1%).
-
Remove the old medium from cells and add fresh medium containing the desired concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate for 1-2 hours.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[8]
-
Incubate for a further 18-24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, IL-1β, etc.
-
Follow the manufacturer's instructions to measure cytokine concentrations in the collected culture supernatants.
-
-
Western Blot Analysis:
-
For mechanistic studies, lyse the cells after treatment to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, IκBα, p-p38).
-
Use appropriate secondary antibodies and detect bands using an enhanced chemiluminescence (ECL) system.
-
Protocol 2: In Vivo Assessment using Carrageenan-Induced Paw Edema
This is an acute inflammation model used to evaluate the in vivo anti-inflammatory effects of compounds.[9]
Caption: Experimental workflow for carrageenan-induced paw edema model.
Methodology:
-
Animals:
-
Use male or female Wistar rats (180-220 g) or ICR mice (25-30 g).
-
Acclimatize animals for at least one week before the experiment.
-
House them under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Fast animals overnight before the experiment.
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 1% Tween 80 in saline).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).
-
Group III-V: Test groups with different doses of the kaurane diterpenoid (e.g., 50, 100, 200 mg/kg, orally).
-
-
Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
-
Induction and Measurement:
-
Measure the initial volume of the right hind paw (V₀) using a digital plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9]
-
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Disclaimer: All experimental protocols involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines for animal research.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wedelolactone facilitates Ser/Thr phosphorylation of NLRP3 dependent on PKA signalling to block inflammasome activation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibitory effects of kaurenoic acid from Aralia continentalis on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Kaurenic acid: An in vivo experimental study of its anti-inflammatory and antipyretic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effect of kaurenoic acid, a diterpene from Copaifera langsdorffi on acetic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cellular Mechanisms: Ent-9-Hydroxy-15-oxo-19-kauranoic acid as a Chemical Probe
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ent-9-Hydroxy-15-oxo-19-kauranoic acid is a diterpenoid compound belonging to the kaurane (B74193) family. While specific research on this particular molecule is limited, its close structural analog, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (hereafter referred to as 5F) , has been more extensively studied and serves as a valuable representative for this class of compounds. 5F has demonstrated significant potential as a chemical probe for investigating cellular processes, particularly in the context of cancer biology. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a useful tool for dissecting the molecular pathways governing cell fate.[1][2] This document provides an overview of the applications of this class of compounds as chemical probes, with a focus on the known activities of 5F, including protocols for key experiments and visualizations of the implicated signaling pathways.
Data Presentation
The following table summarizes the cytotoxic activity of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Assay |
| A549 | Lung Carcinoma | Not explicitly stated, but dose-dependent inhibition observed up to 80 µg/mL | 24, 48, 72 | MTT |
| CNE-2Z | Nasopharyngeal Carcinoma | Dose-dependent inhibition observed up to 80 µg/mL | 24, 48, 72 | MTT |
| SGC7901 | Gastric Cancer | Concentration- and time-dependent inhibition observed | Not specified | MTT |
| FRO | Anaplastic Thyroid Carcinoma | Concentration- and time-dependent inhibition observed | Not specified | Not specified |
Signaling Pathways
1. Induction of the Mitochondrial Apoptosis Pathway
This class of kauranoic acids has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. Treatment of cancer cells with 5F leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] This shift in balance promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[2][3]
2. Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of cell survival, inflammation, and proliferation, and its constitutive activation is a hallmark of many cancers. 5F has been shown to inhibit the NF-κB signaling pathway.[1] It is suggested to decrease the expression of the p65 subunit of NF-κB and increase the levels of its inhibitor, IκB. By inhibiting NF-κB, 5F can downregulate the expression of anti-apoptotic proteins like Bcl-2, thereby sensitizing cancer cells to apoptosis.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the kauranoic acid derivative on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, CNE-2Z)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound or its analog (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the kauranoic acid derivative in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
2. Western Blot Analysis of Apoptotic Markers (Bax and Bcl-2)
This protocol is for detecting changes in the expression of key apoptotic proteins in response to treatment with the kauranoic acid derivative.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound or its analog
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the kauranoic acid derivative for the chosen duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic effect of the compound.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound or its analogs on cancer cells.
References
- 1. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of Diterpenoids from Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diterpenoids are a large and structurally diverse class of C20 terpenoids found throughout the plant kingdom. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them valuable targets for natural product chemistry and drug discovery. The successful isolation of these compounds from complex plant matrices is a critical first step for structural elucidation, bioactivity screening, and further development. This document provides a comprehensive overview and detailed protocols for the extraction, fractionation, and purification of diterpenoids from plant materials.
Experimental Workflow Overview
The general procedure for isolating diterpenoids involves a multi-step process that begins with the extraction of metabolites from the prepared plant material, followed by successive fractionation and chromatographic purification steps to isolate the target compounds.
Application Notes and Protocols for the HPLC Analysis of Kauranoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of kauranoic acid derivatives using High-Performance Liquid Chromatography (HPLC). The protocols are intended to be a guide for the separation, identification, and quantification of these compounds in various matrices.
Introduction to Kauranoic Acid Derivatives and HPLC Analysis
Kauranoic acid and its derivatives are a class of diterpenoids with a kaurane (B74193) skeleton, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Accurate and reliable analytical methods are crucial for the isolation, characterization, and quantification of these compounds in natural product extracts and pharmaceutical formulations. HPLC is a powerful technique for the analysis of kauranoic acid derivatives due to its high resolution, sensitivity, and versatility. Reversed-phase HPLC with C18 columns is commonly employed for the separation of these relatively non-polar compounds.
Data Presentation: Quantitative HPLC Analysis of Kauranoic Acid Derivatives
The following tables summarize quantitative data from various HPLC methods used for the analysis of kauranoic acid derivatives.
Table 1: HPLC Method Parameters for Kauranoic Acid Derivatives
| Compound(s) | Column | Mobile Phase | Detection | Reference |
| ent-Kaurenoic acid, Grandiflorenic acid | ODS (150 x 4.0 mm, 5 µm) | Isocratic: 60% Acetonitrile in Water | UV at 220 nm | [1][2] |
| ent-16βH,17-isovalerate-kauran-19-oic acid, ent-16βH,17-methyl butanoate-kauran-19-oic acid | Agela Promosil C18 | Gradient: Water and Acetonitrile | ELSD | [3][4][5] |
| Kaurenoic acid | HSS T3 (2.1 x 50 mm, 1.8 µm) | Gradient: Acetonitrile and Water with 0.1% Formic Acid | UPLC-MS/MS | [6] |
| Kaurenoic acid | Accucore C18 | Not specified | UHPLC-MS/MS | [7][8][9] |
Table 2: Method Validation Data for HPLC Analysis of Kauranoic Acid Derivatives
| Analyte(s) | Linearity (r²) | LOD (µg) | LOQ (µg) | Precision (%RSD) | Recovery (%) | Reference |
| ent-Kaurenoic acid | 0.9998 | - | 1.25 (mg) | 1.34 | 83.0 - 101.0 | [1] |
| Grandiflorenic acid | 0.9999 | - | 0.63 (mg) | 1.84 | 83.0 - 101.0 | [1] |
| ent-16βH,17-isovalerate-kauran-19-oic acid | ≥ 0.9999 | 0.4072 | 1.0180 | < 1.47 | 98.78 - 99.11 | [3][4][5] |
| ent-16βH,17-methyl butanoate-kauran-19-oic acid | ≥ 0.9999 | 0.5180 | 1.2950 | < 1.47 | 98.78 - 99.11 | [3][4][5] |
| Kaurenoic acid | 0.990 (5-100 ng/mL) | 5 (ng/mL) | 5 (ng/mL) | 3.0 - 11.4 | - | [6] |
| Kaurenoic acid | - | - | - | Intra-assay: 2.8, Inter-assay: 3.2 | > 97 | [7][8][9] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC-UV for the Quantification of ent-Kaurenoic Acid and Grandiflorenic Acid
This protocol is adapted from the quantitative determination of ent-kaurenoic and grandiflorenic acids in plant material.[1][2]
1. Sample Preparation: a. Accurately weigh 400 mg of powdered plant material. b. Extract with 30 mL of hexane (B92381) under sonication for 40 minutes at room temperature. c. Evaporate the hexane using a rotary evaporator at 40°C. d. Dissolve the residue in 2 mL of acetonitrile. e. Filter the solution through a C18 solid-phase extraction (SPE) cartridge, previously conditioned with 2 mL of acetonitrile. f. Centrifuge the filtered solution at 10,000 rpm for 5 minutes. g. Collect the supernatant for HPLC analysis.
2. HPLC Conditions:
- Column: ODS (150 x 4.0 mm I.D., 5 µm particle size)
- Mobile Phase: 60% Acetonitrile in water (isocratic)
- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Detection: UV at 220 nm
- Injection Volume: 20 µL
3. Calibration: a. Prepare stock solutions of ent-kaurenoic acid (1.0 mg/mL) and grandiflorenic acid (0.5 mg/mL) in acetonitrile. b. Prepare a series of calibration standards by diluting the stock solutions. c. Construct a five-point calibration curve by plotting peak area against concentration for each analyte.
Protocol 2: Gradient RP-HPLC-ELSD for the Separation of Kauranoic Acid Isomers
This protocol is suitable for the separation and quantification of isomeric kauranoic acid derivatives.[3][4][5]
1. Sample Preparation: a. Extract the sample containing kauranoic acid isomers with an appropriate solvent (e.g., methanol, acetone). b. Filter the extract through a 0.45 µm membrane filter. c. If necessary, perform further purification steps like recrystallization. d. Dissolve the purified sample in the initial mobile phase for injection.
2. HPLC Conditions:
- Column: Agela Promosil C18
- Mobile Phase: A gradient of water and acetonitrile. The specific gradient program should be optimized for the specific isomers being analyzed.
- Run Time: 40 minutes
- Detector: Evaporative Light Scattering Detector (ELSD)
3. Method Validation: a. Linearity: Prepare calibration curves and demonstrate a correlation coefficient (r²) of ≥ 0.999. b. Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. c. Precision: Assess the repeatability of the method by analyzing multiple replicates of a sample. d. Recovery: Perform spiking experiments to determine the accuracy of the method.
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaurenoic Acid Reduces Ongoing Chronic Constriction Injury-Induced Neuropathic Pain: Nitric Oxide Silencing of Dorsal Root Ganglia Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Anti-Inflammatory and Anticancer Effects of Kaurenoic Acid in Overcoming Radioresistance in Breast Cancer Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of kaurenoic acid from Aralia continentalis on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Analysis of ent-9-Hydroxy-15-oxo-19-kauranoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-9-Hydroxy-15-oxo-19-kauranoic acid is a member of the ent-kaurane diterpenoid class of natural products. These compounds, characterized by a tetracyclic carbon skeleton, are of significant interest to the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of the complex three-dimensional structures of such natural products in solution.[2][3]
This document provides detailed application notes and protocols for the comprehensive NMR analysis of this compound, a compound isolated from the fern Pteris semipinnata.[4][5] The protocols outlined below cover sample preparation, and 1D and 2D NMR data acquisition, which are essential for complete structural assignment.
Structural Information
-
Compound Name: this compound
-
CAS Number: 77658-45-8[6]
-
Molecular Formula: C₂₀H₃₀O₄[6]
-
Molecular Weight: 334.4 g/mol [6]
-
Structure: (Image of the chemical structure of this compound would be placed here in a full document)
Quantitative NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 500 MHz)
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1α | 1.90 | m | |
| 1β | 1.10 | m | |
| 2α | 1.75 | m | |
| 2β | 1.50 | m | |
| 3α | 1.45 | m | |
| 3β | 1.20 | m | |
| 5 | 1.85 | d | 11.0 |
| 6α | 1.60 | m | |
| 6β | 1.40 | m | |
| 7α | 2.10 | m | |
| 7β | 1.95 | m | |
| 11α | 1.70 | m | |
| 11β | 1.55 | m | |
| 12α | 1.80 | m | |
| 12β | 1.65 | m | |
| 13 | 2.60 | s | |
| 14α | 2.30 | m | |
| 14β | 2.15 | m | |
| 16 | 2.50 | m | |
| 17-H₃ | 1.15 | s | |
| 18-H₃ | 1.25 | s | |
| 20-H₃ | 0.95 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 125 MHz)
| Position | Predicted δ (ppm) |
| 1 | 40.5 |
| 2 | 19.0 |
| 3 | 37.5 |
| 4 | 43.8 |
| 5 | 56.0 |
| 6 | 21.5 |
| 7 | 42.0 |
| 8 | 55.0 |
| 9 | 78.0 |
| 10 | 39.5 |
| 11 | 18.5 |
| 12 | 33.0 |
| 13 | 48.0 |
| 14 | 35.0 |
| 15 | 217.0 |
| 16 | 49.0 |
| 17 | 22.0 |
| 18 | 28.5 |
| 19 | 184.0 |
| 20 | 15.5 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for ent-kaurane diterpenoids. Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may also be used depending on solubility.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration (20-30 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.
-
NMR Tube: Use high-quality, clean 5 mm NMR tubes to ensure good magnetic field homogeneity.
NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of this compound. Experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR (Proton):
-
Purpose: To determine the number of different types of protons, their chemical environment, and their coupling patterns.
-
Typical Parameters:
-
Pulse Program: zg30
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
-
¹³C NMR (Carbon):
-
Purpose: To determine the number of different types of carbon atoms in the molecule.
-
Typical Parameters:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Spectral Width: 220-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is commonly used, where CH and CH₃ signals are positive, and CH₂ signals are negative.
-
Typical Parameters: Run as a standard DEPT-135 experiment.
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.
-
Typical Parameters: Standard gradient-selected COSY (gCOSY) sequence.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).
-
Typical Parameters: Standard gradient-selected HSQC (gHSQC) sequence optimized for a one-bond coupling constant of ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
Typical Parameters: Standard gradient-selected HMBC (gHMBC) sequence with the long-range coupling delay optimized for 8-10 Hz.
-
Data Analysis Workflow
The following diagram illustrates the logical workflow for analyzing the acquired NMR data to elucidate the structure of this compound.
Caption: NMR Data Analysis Workflow for Structure Elucidation.
Biological Context and Signaling Pathways
ent-Kaurane diterpenoids have been shown to exert their biological effects, particularly their anticancer activities, through the modulation of various cellular signaling pathways. While the specific pathways affected by this compound have not been detailed, related compounds are known to influence pathways such as NF-κB, Nrf2, and the Hedgehog signaling pathway.[7][8][9] The diagram below illustrates a generalized representation of how an ent-kaurane diterpenoid might modulate the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival.
Caption: Inhibition of the NF-κB Signaling Pathway by an ent-Kaurane Diterpenoid.
References
- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pteris semipinnata L.| BioCrick [biocrick.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata PMID: 21467679 | MCE [medchemexpress.cn]
- 7. A Group of ent-Kaurane Diterpenoids Inhibit Hedgehog Signaling and Induce Cilia Elongation | PLOS One [journals.plos.org]
- 8. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of ent-9-Hydroxy-15-oxo-19-kauranoic acid: Application Notes and Protocols
For researchers, scientists, and drug development professionals.
Introduction
ent-9-Hydroxy-15-oxo-19-kauranoic acid is a tetracyclic diterpenoid of the ent-kaurane class, isolated from the fern Pteris semipinnata[1]. While the biological activities of many ent-kaurane diterpenoids have been extensively studied, specific research detailing the mechanism of action for this compound is limited in publicly available literature. However, the broader class of ent-kaurane diterpenoids is known to exhibit significant anti-tumor, anti-inflammatory, and antibacterial activities[2]. This document provides an overview of the general mechanisms attributed to ent-kaurane diterpenoids and offers protocols for investigating the specific activities of this compound.
General Mechanism of Action of ent-Kaurane Diterpenoids
Ent-kaurane diterpenoids exert their biological effects, particularly their anticancer activities, through a variety of mechanisms that often lead to the inhibition of cancer cell growth and induction of cell death. The primary pathways implicated include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cell survival and proliferation[3][4].
Key cellular processes affected by ent-kaurane diterpenoids:
-
Apoptosis Induction: Many ent-kaurane diterpenoids trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins (such as increasing the Bax/Bcl-2 ratio), release of cytochrome c, and subsequent activation of caspases[3].
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating. The G2/M phase is a common target for cell cycle arrest induced by these compounds[5].
-
Modulation of Signaling Pathways: Several critical signaling pathways are affected by ent-kaurane diterpenoids. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial for promoting inflammation and cell survival, is often inhibited by these compounds[5].
Quantitative Data on Related Diterpenoids from Pteris semipinnata
| Compound Designation | Cancer Cell Line | IC50 (µmol·L⁻¹) |
| A (new compound) | HL-60 (Human promyelocytic leukemia) | - |
| MGC-803 (Gastric adenocarcinoma) | - | |
| CNE-2Z (Human nasopharyngeal carcinoma) | - | |
| BEL-7402 (Human liver adenocarcinoma) | - | |
| 6F | HL-60 (Human promyelocytic leukemia) | 0.09 |
| MGC-803 (Gastric adenocarcinoma) | - | |
| CNE-2Z (Human nasopharyngeal carcinoma) | - | |
| BEL-7402 (Human liver adenocarcinoma) | - | |
| 5-Fu (positive control) | HL-60 (Human promyelocytic leukemia) | 52.5 |
Note: The exact structure of "6F" was not explicitly defined as this compound in the cited abstract. Further research is needed to confirm its identity.
Experimental Protocols
To investigate the mechanism of action of this compound, a series of in vitro assays can be employed.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HL-60, MGC-803)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the compound induces apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
General Experimental Workflow for Investigating Anticancer Activity
Caption: A general workflow for investigating the anticancer properties of a compound.
Generalized Apoptosis Signaling Pathway Modulated by ent-Kaurane Diterpenoids
Caption: Simplified intrinsic apoptosis pathway often targeted by ent-kaurane diterpenoids.
Conclusion and Future Directions
While this compound belongs to a class of compounds with well-documented biological activities, there is a clear need for specific studies to elucidate its precise mechanism of action. The protocols and general pathways described here provide a framework for initiating such investigations. Future research should focus on determining the cytotoxic profile of this compound across a range of cancer cell lines, identifying its specific molecular targets, and exploring its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent progress in the development of natural ent-kaurane diterpenoids with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with ent-Kaurane Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with ent-kaurane diterpenoids.
Frequently Asked Questions (FAQs)
Q1: My ent-kaurane compound is precipitating in my aqueous buffer / cell culture medium. What should I do?
A1: Precipitation is a common issue for hydrophobic compounds like ent-kauranes.[1] The primary reason is their low aqueous solubility. Here’s a systematic approach to troubleshoot this problem:
-
Initial Stock Solution: Ensure your compound is fully dissolved in an appropriate organic solvent first, such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695), before diluting it into your aqueous medium.[2] For example, Stevioside, an ent-kaurane glycoside, is soluble in DMSO at approximately 30 mg/mL.[2]
-
Co-solvent Concentration: The final concentration of the organic solvent in your aqueous medium should be kept to a minimum, typically <0.5% for cell-based assays, to avoid solvent-induced toxicity.
-
Dilution Method: When diluting the stock solution, add the stock dropwise into the aqueous medium while vortexing or stirring vigorously. This helps to disperse the compound rapidly and can prevent immediate precipitation.
-
Consider Formulation Strategies: If simple dilution is not effective, you will need to employ a solubility enhancement technique. Common strategies include using cyclodextrins, co-solvents, or creating nanoparticle formulations.[3][4][5]
Q2: What are the best general-purpose solvents for dissolving ent-kaurane diterpenoids?
A2: Due to their generally lipophilic nature, ent-kaurane diterpenoids dissolve best in organic solvents.[1]
-
For in vitro stock solutions: High-purity DMSO and ethanol are the most common choices.[2][3] For instance, Stevioside is soluble in DMSO at concentrations of 30 mg/mL or higher.[2][6]
-
For chemical synthesis/modification: Solvents like chloroform (B151607) or mixtures of dichloromethane (B109758) and ethanol are often used.[3]
It is critical to prepare a high-concentration stock solution in a suitable organic solvent first. This stock can then be diluted to the final working concentration in the aqueous phase. For example, to achieve a working concentration of Stevioside in a PBS buffer, it should first be dissolved in DMSO and then diluted with the buffer.[2]
Q3: How can I improve the aqueous solubility of my compound for in vivo studies?
A3: Enhancing aqueous solubility for in vivo applications is critical for achieving adequate bioavailability.[5] Several advanced formulation strategies can be employed:
-
Co-solvency: Using a mixture of solvents can improve solubility. Examples of co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[3] The toxicity and tolerance of the co-solvent system must be carefully evaluated for the specific animal model.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with increased water solubility.[7][8] This is a widely used and effective technique.[9]
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier matrix, such as polyvinylpyrrolidone (B124986) (PVP) or PEGs.[3][9] Methods like solvent evaporation or fusion can be used to prepare these dispersions.[3][5]
-
Nanonization: Reducing the particle size of the drug to the nanometer range significantly increases the surface area, which can lead to enhanced dissolution rates and bioavailability.[10][11] Techniques include media milling and high-pressure homogenization.[10][12]
Troubleshooting Guides & Experimental Protocols
Guide 1: Using Cyclodextrins to Enhance Solubility
Problem: Poor aqueous solubility of an ent-kaurane compound (e.g., Oridonin (B1677485), Stevioside) limits its use in experiments.
Solution: Form an inclusion complex with a cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase its apparent water solubility.[7]
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility enhancement of a generic ent-kaurane diterpenoid, Glabridin (GLA), after complexation with γ-cyclodextrin.
| Compound | Solubility in Water | Fold Increase |
| Glabridin (GLA) | Low (unspecified) | - |
| GLA-γ-CD Complex | 21.78-fold higher than GLA | ~22x |
(Data derived from a study on a similar hydrophobic compound, demonstrating the principle of cyclodextrin enhancement)[13]
Detailed Experimental Protocol: Co-evaporation Method for Cyclodextrin Complexation [14]
-
Molar Ratio Selection: Determine the molar ratio of the drug to cyclodextrin. A 1:1 molar ratio is a common starting point.
-
Dissolution:
-
Dissolve the ent-kaurane compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Separately, dissolve the cyclodextrin (e.g., HP-β-CD) in purified water.
-
-
Mixing: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Evaporation: Stir the mixture for a specified period (e.g., 24 hours) to allow for complex formation. Evaporate the solvent under vacuum using a rotary evaporator to obtain a solid residue.[3][5]
-
Final Processing: Pulverize the dried powder and pass it through a fine-mesh sieve (e.g., 60 mesh) to ensure uniformity.[14]
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).[7][15] A true complex will show the disappearance or shifting of the drug's characteristic melting peak.[7]
Guide 2: Preparing a Nanosuspension for Improved Dissolution
Problem: The dissolution rate of your ent-kaurane compound is too slow, leading to poor absorption and low bioavailability.
Solution: Prepare a nanosuspension of the drug to increase its surface area and, consequently, its dissolution velocity. This method has been successfully applied to the ent-kaurane diterpenoid Oridonin.[15]
Quantitative Data on Dissolution Enhancement
This table illustrates the improved dissolution profile for a drug formulated as nanoparticles compared to a standard micronized formulation.
| Formulation | Time to >80% Dissolution |
| Micronized Drug | > 60 minutes |
| Nanoparticle Formulation | < 20 minutes |
(Data generalized from studies showing nanoparticle formulations significantly outperform micronized drugs in dissolution tests)[13][16]
Detailed Experimental Protocol: Nanosuspension via Wet Bead Milling [16][17]
-
Preparation of Suspension:
-
Disperse the micronized ent-kaurane drug powder in an aqueous solution.
-
Add stabilizers to prevent particle agglomeration. A combination of a primary polymeric stabilizer (e.g., HPMC) and a secondary surfactant stabilizer is common.[16]
-
-
Milling Process:
-
Introduce the suspension into a high-shear media mill (bead mill) containing milling media (e.g., zirconium oxide beads).[10]
-
Operate the mill at a high energy input. The impaction of the milling media with the drug particles breaks them down into the nanometer size range.[10]
-
The process typically takes 30-60 minutes to achieve a unimodal particle size distribution with a mean diameter below 200 nm.[10]
-
-
Collection: After milling, collect the resulting nanosuspension.
-
Downstream Processing (Optional): The nanosuspension can be converted into a solid form (e.g., for tablets or capsules) by spray granulation onto a water-soluble carrier like lactose.[16]
-
Characterization:
-
Measure the particle size and size distribution using dynamic light scattering (DLS) or a similar technique.
-
Perform dissolution studies using a USP dissolution apparatus to compare the dissolution rate of the nanosuspension against the unprocessed drug.[16]
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
This diagram outlines a step-by-step decision-making process for a researcher facing compound precipitation in an aqueous medium.
Caption: A decision tree for addressing precipitation of ent-kaurane compounds.
Conceptual Pathway: Formulation Impact on Bioavailability
This diagram illustrates how advanced formulation strategies can help an ent-kaurane compound overcome physiological barriers to reach its cellular target.
Caption: Overcoming barriers to improve the therapeutic effect of ent-kauranes.
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. raybiotech.com [raybiotech.com]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility enhancement techniques [wisdomlib.org]
- 10. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. researchgate.net [researchgate.net]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. Preparation and characterization of an oridonin nanosuspension for solubility and dissolution velocity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of ent-9-Hydroxy-15-oxo-19-kauranoic acid in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and ensuring the stability of ent-9-Hydroxy-15-oxo-19-kauranoic acid in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form and stock solutions of this compound?
A1: For long-term storage, the solid powder form of this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] General best practices for research compounds recommend storing them at low temperatures, such as -20°C or -80°C, and protected from light, especially if the compound is light-sensitive.[2]
Stock solutions should be prepared in a suitable anhydrous solvent like DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[3] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C.[4]
Q2: I'm observing inconsistent or lower-than-expected potency in my experiments. Could this be a stability issue?
A2: Yes, inconsistent results or a decrease in potency are classic signs of compound instability.[4] If this compound degrades in your experimental solution, the effective concentration of the active compound will decrease over time, leading to variability in your results. It is crucial to assess the stability of the compound under your specific experimental conditions.[2]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] When preparing stock solutions, use a high-purity, anhydrous solvent to ensure the highest solubility and stability.[2] For aqueous-based experiments, a concentrated stock solution in a solvent like DMSO is typically prepared first and then diluted into the aqueous buffer. Ensure the final solvent concentration is low (usually <0.5%) to avoid toxicity and precipitation.[4]
Q4: I see a precipitate after diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous medium. Here are some troubleshooting steps:
-
Check Solubility: Determine the maximum solubility of the compound in your specific experimental buffer.
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible.
-
Pre-warm the Medium: Adding a cold solution to a warmer medium can sometimes induce precipitation. Ensure both solutions are at the same temperature before mixing.[4]
-
Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before use.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential stability issues with this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency or altered activity. | 1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[2] 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older ones.[2] |
| Visible changes in the solution (e.g., color change, precipitation). | Chemical instability, oxidation, or hydrolysis. Exceeding solubility limit. | 1. Consult Compound Documentation: Review available data on solubility and stability. 2. Perform a Solubility Test: Determine the solubility limit in your specific experimental medium. 3. Conduct a Forced Degradation Study: Intentionally stress the compound to understand its degradation pathways.[5][6] |
| TLC of the product mixture changes after work-up. | The compound may be unstable to acid, base, water, or air introduced during the work-up process. | Test the stability of the compound by exposing a sample to the specific reagents used in the work-up (e.g., acid, base) and monitor for changes using TLC.[7] |
| Cannot find the product after work-up. | The product may be soluble in the aqueous layer, volatile, or adsorbed to filtration media. | 1. Check the Aqueous Layer: Analyze the aqueous layer for your compound. 2. Check the Rotovap Trap: If the compound is volatile, it may be in the solvent trap. 3. Analyze the Filtration Media: Suspend the filtration solid in an appropriate solvent and analyze by TLC.[7] |
Experimental Protocols
Protocol 1: General Solution Stability Assessment
This protocol provides a framework for determining the stability of this compound in your experimental buffer over time.
Objective: To determine the percentage of the compound remaining in a solution under specific experimental conditions over a set time course.
Materials:
-
This compound
-
High-purity DMSO (or other suitable solvent)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
Analytical instrument (HPLC or LC-MS)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution into your pre-warmed experimental buffer to the final working concentration.
-
Time Points: Aliquot the working solution into separate, sealed vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).
-
Sample Collection: At each time point, take a sample and immediately quench any potential degradation by freezing at -80°C or by adding a stabilizing agent if necessary.
-
Analysis: Analyze the samples by a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the compound remaining.[2][8] The time zero sample will serve as the 100% reference.[4]
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and establish the intrinsic stability of a molecule.[6]
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at room temperature or slightly elevated (e.g., 40-60°C).[9][10]
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or slightly elevated.[9][10]
-
Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 0.1-3%) at room temperature.[11]
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 40-80°C).[11]
-
Photostability: Expose the compound (solid or in solution) to a combination of UV and visible light, as per ICH Q1B guidelines.[10]
General Procedure:
-
Prepare solutions of this compound under each of the stress conditions.
-
Incubate for a defined period (e.g., up to 7 days), taking samples at various time points.[10]
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating method like HPLC-UV/MS to separate and identify the parent compound and any degradation products.[12]
Analytical Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for stability analysis.[8][13] For kaurenoic acid and its derivatives, UPLC-MS/MS methods have been developed and can be adapted.[14][15]
Visualizations
Caption: A general workflow for assessing the stability of a compound in a solution over time.
Caption: Logical flow of a forced degradation study to identify potential degradation pathways.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. ent-9-Hydroxy-15-oxo-19-kauraic acid | 77658-45-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. enamine.net [enamine.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. droidkit.org [droidkit.org]
- 14. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of kaurenoic acid in rat plasma using UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diterpenoid Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diterpenoid natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying diterpenoid natural products?
A1: Diterpenoid purification is often hampered by their complex structures, low abundance in natural sources, and the presence of closely related, co-eluting impurities.[1][2] Key challenges include:
-
Structural Complexity and Isomers: The presence of numerous stereoisomers and structurally similar analogs makes separation difficult.[1]
-
Low Abundance: Many bioactive diterpenoids are present in minute quantities in their natural source, requiring efficient extraction and purification methods to obtain sufficient material.[2]
-
Co-eluting Impurities: Pigments like chlorophyll (B73375), lipids, and other terpenoids often have similar polarities to the target diterpenoids, leading to co-elution during chromatographic separation.[3][4]
-
Instability: Some diterpenoids can be sensitive to heat, light, or acidic conditions (like silica (B1680970) gel), leading to degradation during purification.[5][6]
-
Crystallization Difficulties: Many purified diterpenoids are obtained as oils or amorphous solids, making crystallization for final purification challenging.[7][8]
Q2: Which chromatographic techniques are most effective for diterpenoid purification?
A2: A multi-step chromatographic approach is typically necessary for the successful isolation of pure diterpenoids.
-
Column Chromatography (CC): This is the workhorse for initial fractionation of crude extracts. Silica gel is the most common stationary phase, though alumina (B75360) can also be used.[9][10] It is effective for separating compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase (RP-HPLC), is indispensable for high-resolution separation of complex mixtures and for obtaining highly pure compounds.[11][12] Normal-phase HPLC can also be employed.
-
Counter-Current Chromatography (CCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, which can be advantageous for preventing adsorption and degradation of sensitive compounds.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and essential tool for monitoring the separation process, identifying fractions of interest, and assessing purity.[2]
Q3: How can I remove chlorophyll and other pigments from my plant extract?
A3: Chlorophyll is a common and often problematic impurity in the purification of diterpenoids from plant material. Several methods can be employed for its removal:
-
Solvent Partitioning: Chlorophyll can be partitioned into a non-polar solvent like hexane (B92381) from a more polar solvent extract (e.g., methanol (B129727) or ethanol).
-
Copper Acetate (B1210297) Treatment: Adding a saturated solution of copper acetate to a methanolic or ethanolic extract can precipitate chlorophyll, which can then be removed by filtration.[13]
-
Activated Charcoal: Treatment with activated charcoal can adsorb pigments, but care must be taken as it can also adsorb the target diterpenoids.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used to selectively retain either the pigments or the target compounds, depending on the sorbent and solvent system used.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Recovery of Compound | Compound is too polar and strongly adsorbed to the silica gel. | - Use a more polar eluent or a gradient elution. - Consider using a different stationary phase like alumina or reversed-phase silica. - For acidic compounds, adding a small amount of acetic acid to the eluent can improve recovery.[6] |
| Compound is degrading on the silica gel. | - Deactivate the silica gel by adding a small percentage of water or triethylamine. - Use a less acidic stationary phase like neutral alumina. - Perform a 2D-TLC to check for on-plate degradation.[5] | |
| Insufficient elution. | - Flush the column with a very polar solvent (e.g., methanol or ethyl acetate) at the end of the separation to elute any remaining compounds.[14] | |
| Co-elution of Impurities | Similar polarities of the target compound and impurities. | - Optimize the solvent system using TLC. A good separation is often achieved when the target compound has an Rf value of 0.2-0.4.[15] - Try a different stationary phase with different selectivity (e.g., alumina, or silver nitrate (B79036) impregnated silica for compounds with unsaturation).[9] - Use a shallower solvent gradient. |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase. | |
| Poor Separation/Broad Bands | Improperly packed column (channeling). | - Ensure the column is packed uniformly without any air bubbles. |
| Sample was not loaded in a concentrated band. | - Dissolve the sample in a minimal amount of the initial mobile phase or a less polar solvent before loading. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | - Use a mobile phase with a low pH (e.g., adding 0.1% formic or acetic acid) to suppress the ionization of silanols.[16] - Use an end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes.[17] |
| Column overload. | - Reduce the injection volume or dilute the sample.[18] | |
| Column contamination or degradation. | - Flush the column with a strong solvent. - Replace the column if the problem persists.[18] | |
| Peak Broadening | Extra-column volume. | - Use shorter, narrower internal diameter tubing.[19] |
| Mismatch between sample solvent and mobile phase. | - Dissolve the sample in the initial mobile phase whenever possible.[20] | |
| Low mobile phase flow rate. | - Optimize the flow rate for the specific column dimensions.[21] | |
| Co-elution of Peaks | Insufficient separation power of the mobile phase. | - Optimize the mobile phase composition. For reversed-phase, adjust the ratio of organic solvent to water.[4] - Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[22] |
| Inappropriate stationary phase. | - Try a column with a different chemistry (e.g., a phenyl-hexyl or a different C18 phase).[12] | |
| Isocratic elution is not providing enough resolution. | - Develop a gradient elution method.[20] |
Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound Oils Out or Forms an Amorphous Solid | The compound has a low melting point or is a mixture of isomers. | - Attempt crystallization at a lower temperature. - Try a different solvent or a mixture of solvents. - Use a slow evaporation or vapor diffusion method. |
| Presence of impurities inhibiting crystallization. | - Further purify the compound using preparative HPLC or another chromatographic technique.[15] | |
| High viscosity of the oil. | - Dissolve the oil in a small amount of a good solvent and then add an anti-solvent dropwise until turbidity is observed, then allow it to stand. | |
| No Crystal Formation | Solution is not supersaturated. | - Slowly evaporate the solvent to increase the concentration. - Cool the solution slowly. |
| Incorrect solvent choice. | - Experiment with a variety of solvents with different polarities. | |
| Nucleation is inhibited. | - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the compound if available. |
Quantitative Data on Diterpenoid Purification
The following table summarizes representative quantitative data from published studies on diterpenoid purification.
| Diterpenoid | Source | Purification Method(s) | Yield | Purity |
| Nimbidiol and Pristimerin | Celastrus aculeatus | Silica Gel Column Chromatography followed by HSCCC | 2.5 mg and 13.0 mg from 250 mg of crude extract | >98% by HPLC |
| Tanshinone IIA, Salvinolone, Cryptotanshinone, Ferruginol | Salvia prattii | HILIC-SPE followed by Preparative HPLC | 80.0 mg, 62.0 mg, 70.0 mg, and 68.0 mg from 200.0 mg of fractions | >98% |
| Triterpenoids | Inonotus hispidus | Macroporous Adsorption Resin | 129.28 mg/g from an initial content of 26.72 mg/g | 75.48% recovery |
| Oleanolic Acid | Nicotiana benthamiana (heterologous expression) | GC-MS analysis after extraction | 37.9 ± 0.9 mg/g dry weight | Not specified |
Experimental Protocols
General Protocol for Diterpenoid Purification
A general workflow for the purification of diterpenoids from a plant source is as follows:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate).
-
Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, partitioning between hexane and methanol can separate non-polar compounds (in the hexane layer) from more polar compounds (in the methanol layer).
-
Column Chromatography: The fraction of interest is subjected to column chromatography over silica gel, eluting with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by TLC.
-
Further Chromatographic Purification: Fractions containing the target compound(s) are often combined and further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase of acetonitrile/water or methanol/water, often with the addition of 0.1% formic acid.
-
Crystallization: The purified compound is dissolved in a minimal amount of a suitable solvent and allowed to crystallize by slow evaporation, cooling, or by the addition of an anti-solvent.
-
Structure Elucidation and Purity Assessment: The structure of the purified compound is determined using spectroscopic methods such as NMR (1H, 13C, COSY, HMQC, HMBC) and mass spectrometry (MS). The purity is typically assessed by HPLC.[2]
Visualizations
Diterpenoid Biosynthesis Pathway
Caption: Overview of the diterpenoid biosynthesis pathway.
General Experimental Workflow for Diterpenoid Purification
Caption: A typical experimental workflow for diterpenoid purification.
Diterpenoid Modulation of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by diterpenoids.
References
- 1. A Customizable Approach for the Enzymatic Production and Purification of Diterpenoid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Science of Terpenoid Isolation: Purification Techniques and Analytical Tools [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Crystallization of Amorphous Drugs and Inhibiting Strategies [manu56.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. column-chromatography.com [column-chromatography.com]
- 11. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 13. Improved chlorophyll removal method - Pre/Post-Processing - Future4200 [future4200.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 18. uhplcs.com [uhplcs.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 22. chromforum.org [chromforum.org]
Technical Support Center: Optimizing Cell-Based Assays for Kauranoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with kauranoic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My kauranoic acid is precipitating in the cell culture medium. How can I improve its solubility?
A1: Poor aqueous solubility is a common challenge with lipophilic compounds like kauranoic acids. Here are several strategies to improve solubility:
-
Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for dissolving kauranoic acids for in vitro studies. Prepare a high-concentration stock solution in 100% DMSO.
-
Final DMSO Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final DMSO concentration is non-toxic to your cells. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.[1]
-
Sonication: Gentle sonication of the stock solution before dilution can aid in dissolving the compound.
-
Sodium Salt Formulation: Consider synthesizing or obtaining a sodium salt of the kauranoic acid, which may exhibit improved solubility in aqueous solutions.
-
Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the dissolved kauranoic acid can sometimes help maintain solubility.
Q2: I am observing high background or false positives in my cytotoxicity assay. What are the potential causes and solutions?
A2: High background and false positives are common artifacts when screening natural products. Potential causes include:
-
Compound Interference: Kauranoic acids or impurities in the extract may directly react with the assay reagents (e.g., reducing MTT tetrazolium salt) or possess inherent fluorescent properties, leading to inaccurate readings.
-
Solution: Run parallel cell-free controls containing the compound at the same concentrations as your experimental wells to measure and subtract any background signal.[2]
-
-
Precipitation: Compound precipitation can scatter light, leading to artificially high absorbance readings.
-
Solution: Visually inspect the wells for precipitates under a microscope. If precipitation is observed, refer to the solubility troubleshooting guide.
-
-
Media Components: Some components in the cell culture medium, like phenol (B47542) red, can interfere with colorimetric and fluorescent readouts.
-
Solution: Use phenol red-free medium for the duration of the assay if interference is suspected.
-
Q3: What is the optimal cell seeding density for my experiment?
A3: The optimal cell seeding density is crucial for obtaining reliable and reproducible results and must be determined empirically for each cell line and assay duration.
-
Too Low Density: A low cell number may result in a weak signal that is difficult to detect.
-
Too High Density: Over-confluence can lead to nutrient depletion, changes in metabolic activity, and contact inhibition, all of which can affect the cellular response to the kauranoic acid.[3]
-
Recommendation: Perform a preliminary experiment where you seed a range of cell densities and measure their growth over your intended assay period (e.g., 24, 48, 72 hours). Choose a seeding density that ensures cells are in the exponential growth phase throughout the experiment.[4][5][6]
Troubleshooting Guides
Troubleshooting Poor Solubility of Kauranoic Acids
This guide provides a step-by-step approach to address solubility issues with kauranoic acids in cell-based assays.
Troubleshooting Weak or No Signal in Western Blot
This guide addresses common issues leading to weak or absent bands when analyzing protein expression changes induced by kauranoic acids.
| Problem | Possible Cause | Solution |
| No or Weak Signal | Low protein concentration in the sample. | Increase the amount of protein loaded per well.[6] |
| Poor transfer of proteins from gel to membrane. | Confirm successful transfer by staining the membrane with Ponceau S.[6] | |
| Suboptimal primary or secondary antibody concentration. | Optimize antibody dilutions; try a higher concentration or longer incubation time (e.g., overnight at 4°C). | |
| Inactive secondary antibody or substrate. | Use fresh reagents and test their activity.[5] | |
| Target protein is not expressed or at very low levels in your cell line. | Use a positive control cell line or tissue known to express the protein.[5] | |
| High Background | Insufficient blocking of the membrane. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[6] |
| Antibody concentration is too high. | Decrease the concentration of the primary or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps.[6] |
Quantitative Data
Table 1: Reported IC50 Values of Kauranoic Acid and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Kauranoic Acid Derivative 1 | HCT116 | Colorectal Cancer | 22.4 | Crystal Violet | [7] |
| Kauranoic Acid Derivative 2 | HCT116 | Colorectal Cancer | 0.34 | Crystal Violet | [7] |
| Kauranoic Acid Derivative | HTB-26 | Breast Cancer | 10-50 | Crystal Violet | [7] |
| Kauranoic Acid Derivative | PC-3 | Pancreatic Cancer | 10-50 | Crystal Violet | [7] |
| Kauranoic Acid Derivative | HepG2 | Hepatocellular Carcinoma | 10-50 | Crystal Violet | [7] |
| Kauranoic Acid Derivative 2f | MCF-7 | Breast Cancer | Most active of series | Not specified | [8] |
Note: This table is not exhaustive and IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for determining the effect of kauranoic acids on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the kauranoic acid in cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include wells with medium and the vehicle (e.g., DMSO at the highest concentration used) as a negative control, and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to that of the vehicle-treated control wells.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol describes the detection of apoptosis induced by kauranoic acids using Annexin V-FITC and PI staining followed by flow cytometry.
Detailed Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of kauranoic acid for the appropriate time. Include untreated and vehicle controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Signaling Pathways
Apoptosis Signaling Pathway Induced by Kauranoic Acids
Kauranoic acids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to the activation of caspases.
References
- 1. Assay Artifacts and Interferences - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. TGF-β and NF-κB signal pathway cross-talk is mediated through TAK1 and SMAD7 in a subset of head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of ent-9-Hydroxy-15-oxo-19-kauranoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of ent-9-Hydroxy-15-oxo-19-kauranoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and formula of this compound?
Q2: Which ionization techniques are most suitable for the analysis of this compound?
A2: Both Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be used. ESI is often preferred for its soft ionization of thermally labile molecules. Atmospheric Pressure Chemical Ionization (APCI) can also be considered, particularly for less polar compounds.
Q3: Why am I observing poor fragmentation in negative ion mode ESI-MS/MS?
A3: This is a common observation for ent-kaurenoic acid and its derivatives. In negative ion mode, the deprotonated molecule [M-H]⁻ is often very stable and does not readily fragment, even at higher collision energies.[3][4] If fragmentation is required, positive ion mode may yield more structural information.
Q4: Is derivatization necessary for GC-MS analysis?
A4: Yes, due to the presence of a carboxylic acid and a hydroxyl group, the compound is polar and not sufficiently volatile for direct GC-MS analysis. Derivatization, typically silylation, is required to increase volatility and thermal stability.[5][6]
Q5: What are the expected major ions in positive ion mode ESI-MS?
A5: In positive ion mode, you can expect to see the protonated molecule [M+H]⁺, as well as adducts such as [M+Na]⁺ and [M+K]⁺. Fragmentation may involve neutral losses of water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxylic acid group.
Troubleshooting Guides
LC-MS Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal Intensity | Poor ionization efficiency in the chosen mode. | Switch between positive and negative ion modes. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization source like APCI. |
| Sample concentration is too low. | Concentrate the sample or inject a larger volume if possible. | |
| Ion suppression from matrix components. | Improve sample cleanup using Solid Phase Extraction (SPE). Modify the chromatographic gradient to better separate the analyte from interfering compounds. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | For negative ion mode, use a basic mobile phase (e.g., with a small amount of ammonium (B1175870) hydroxide). For positive ion mode, an acidic mobile phase (e.g., with formic acid or acetic acid) is recommended. |
| Column overload. | Dilute the sample. | |
| Secondary interactions with the column. | Use a column with a different stationary phase or end-capping. | |
| No Fragmentation in MS/MS (Negative Mode) | High stability of the [M-H]⁻ ion. | This is characteristic of this class of compounds.[3][4] Analyze in positive ion mode to induce fragmentation. Alternatively, use in-source fragmentation by increasing the cone voltage. |
| Inconsistent Retention Time | Unstable column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
GC-MS Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Peak or Very Small Peak | Incomplete derivatization. | Optimize derivatization conditions (reagent concentration, temperature, and time).[5] Ensure the sample is completely dry before adding the derivatization reagent. |
| Degradation of the analyte in the injector. | Use a lower injector temperature. Ensure the liner is clean and deactivated. | |
| Adsorption in the column. | Use a properly deactivated column. Trim the front end of the column if it has become active. | |
| Broad or Tailing Peaks | Active sites in the GC system. | Check for and replace any contaminated or active components in the flow path (liner, column, seals). |
| Suboptimal oven temperature program. | Optimize the temperature ramp rate. | |
| Multiple Peaks for the Analyte | Formation of multiple derivatives. | Adjust derivatization conditions to favor the formation of a single product. |
| Isomerization at high temperatures. | Reduce the injector and oven temperatures. |
Experimental Protocols
LC-MS/MS Method for this compound
-
Instrumentation: UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection:
-
Ionization Mode: Positive and Negative ESI.
-
Scan Mode: Full scan (m/z 100-500) for initial analysis and Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Optimized for the specific instrument.
-
GC-MS Method for Derivatized this compound
-
Derivatization Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation
Predicted Mass Spectrometry Data
| Ion | Predicted m/z (Positive ESI) | Predicted m/z (Negative ESI) | Notes |
| [M+H]⁺ | 335.22 | - | Protonated molecule |
| [M+Na]⁺ | 357.20 | - | Sodium adduct |
| [M-H]⁻ | - | 333.21 | Deprotonated molecule |
| [M+H-H₂O]⁺ | 317.21 | - | Loss of water from the hydroxyl group |
| [M+H-CO₂]⁺ | 289.23 | - | Loss of carbon dioxide from the carboxylic acid |
| [M+H-H₂O-CO]⁺ | 289.23 | - | Subsequent loss of carbon monoxide from the keto group |
Visualizations
Caption: LC-MS troubleshooting workflow for diterpenoid analysis.
Caption: Proposed ESI+ fragmentation of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preventing degradation of ent-9-Hydroxy-15-oxo-19-kauranoic acid during storage
Technical Support Center: ent-9-Hydroxy-15-oxo-19-kauranoic acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the chemical structure of this compound, a diterpenoid containing hydroxyl, ketone, and carboxylic acid functional groups, the primary factors contributing to its degradation are likely to be:
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Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation. For many natural products, storage at lower temperatures is crucial for maintaining stability.[1]
-
Light: Exposure to light, particularly UV light, can induce photodegradation in sensitive molecules.[2][3]
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pH: The carboxylic acid and other functional groups may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Moisture: As a hygroscopic compound, it may absorb moisture from the air, which can facilitate hydrolytic degradation.
Q2: What are the recommended long-term storage conditions for solid this compound?
-
Temperature: Store at -20°C for long-term stability. For short-term storage, refrigeration at 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber or opaque vial.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Moisture: Store in a tightly sealed container with a desiccant to prevent moisture absorption.
Q3: How should I store solutions of this compound?
A3: The stability of the compound in solution is dependent on the solvent and storage temperature. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary:
-
Use a high-purity, anhydrous solvent.
-
Store at -20°C or lower in a tightly sealed container.
-
Protect from light.
-
Avoid repeated freeze-thaw cycles.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its functional groups, potential degradation pathways include:
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Oxidation: The tertiary alcohol at C-9 and other positions on the kaurane (B74193) skeleton could be susceptible to oxidation.
-
Dehydration: The hydroxyl group could be eliminated, leading to the formation of a double bond.
-
Esterification/Hydrolysis: The carboxylic acid group may react with alcohols or be susceptible to changes in pH.
-
Rearrangement: The tetracyclic kaurane skeleton may undergo acid- or base-catalyzed rearrangements.
Troubleshooting Guides
Issue 1: I am observing a loss of purity or the appearance of new peaks in my HPLC analysis after storing the solid compound.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Verify that the compound has been consistently stored at the recommended low temperature (-20°C for long-term). |
| Exposure to Light | Ensure the storage vial is amber or opaque and has not been left on the lab bench under ambient light. |
| Moisture Absorption | Check if the container is properly sealed and if a desiccant was used. The presence of moisture can accelerate degradation. |
| Oxidation | If not stored under an inert atmosphere, oxidation may have occurred. Consider repackaging under argon or nitrogen. |
Issue 2: My experimental results are inconsistent, and I suspect the compound is degrading in my assay solution.
| Possible Cause | Troubleshooting Step |
| Solvent-Induced Degradation | The compound may be unstable in the chosen solvent. Test for stability in different solvents by incubating the solution and monitoring its purity by HPLC over time. |
| pH of the Assay Buffer | The pH of your buffer may be causing hydrolysis or rearrangement. Perform a pH stability study to assess the compound's stability across a range of pH values. |
| Temperature Effects During Experimentation | If your experiment requires elevated temperatures, the compound may be degrading. Run a control at the experimental temperature to assess thermal stability over the duration of the assay. |
| Photodegradation from Lab Lighting | If the assay is light-sensitive, conduct experiments under yellow or red light and use amber-colored labware.[2][3] |
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study on this compound. These values are for educational purposes to demonstrate how stability data is presented and are not based on experimental results for this specific compound.
Table 1: Illustrative Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradants (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | 3 |
| 0.1 M NaOH | 8 hours | 40°C | 25.8 | 4 |
| 10% H₂O₂ | 24 hours | Room Temp | 18.5 | 2 |
| Thermal | 48 hours | 80°C | 12.1 | 2 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 8.7 | 1 |
Table 2: Illustrative Long-Term Stability Data for Solid this compound
| Storage Condition | Time Point | Purity (%) (Illustrative) | Appearance |
| -20°C, Dark, Dry | 0 months | 99.8 | White powder |
| 6 months | 99.7 | White powder | |
| 12 months | 99.6 | White powder | |
| 4°C, Dark, Dry | 0 months | 99.8 | White powder |
| 6 months | 98.5 | White powder | |
| 12 months | 97.2 | Off-white powder | |
| 25°C / 60% RH, Dark | 0 months | 99.8 | White powder |
| 6 months | 92.1 | Yellowish powder | |
| 12 months | 85.4 | Yellowish, clumpy solid |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 40°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute samples for HPLC analysis.
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Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours. Prepare samples for HPLC analysis.
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Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC.
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Analysis: Analyze all samples using a validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Methodology:
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Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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Detection: Use a UV detector, monitoring at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is recommended to assess peak purity).
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Method Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 1.5) between the parent peak and all degradant peaks.
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Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for the compound.
Caption: Workflow for stability assessment.
References
Technical Support Center: Artifact Formation in Natural Product Isolation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and mitigate the formation of artifacts during the isolation of natural products.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue: Unexpected Peaks in Your Chromatogram (HPLC, GC)
You observe peaks in your chromatogram that do not correspond to your target natural product or known impurities.
Possible Causes and Solutions:
-
Solvent Contamination:
-
Question: Could my solvents be introducing impurities?
-
Answer: Yes, solvents are a common source of artifacts.[1] Contaminants in solvents or reactions between the solvent and your compound can lead to the formation of new chemical entities.[1] For example, acetone (B3395972) can form condensation products, and chloroform (B151607) may contain traces of HCl, leading to the degradation of acid-labile compounds.
-
Troubleshooting Steps:
-
-
Sample Carryover:
-
Late Elution from a Previous Injection:
-
Question: The unexpected peak is broad and doesn't match the width of other peaks. What could this be?
-
Answer: This is likely a late-eluting peak from a previous injection.[4] If your run time is too short, strongly retained compounds from one injection can appear in the next.
-
Troubleshooting Steps:
-
Extend the run time of your chromatographic method to ensure all compounds have eluted.[4]
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For gradient methods, add a high-organic wash step at the end of the run to flush any remaining compounds from the column.
-
-
-
Ghost Peaks:
-
Question: I see peaks in my blank injections even after cleaning the system. What are these?
-
Answer: These are often referred to as "ghost peaks" and can originate from the mobile phase itself, especially in gradient elution.[3][4] Contaminants can accumulate on the column from the weaker mobile phase and then elute as the solvent strength increases.
-
Troubleshooting Steps:
-
Logical Troubleshooting Workflow for Unexpected Peaks:
Caption: Troubleshooting workflow for identifying the source of unexpected chromatographic peaks.
Issue: Degradation of Target Compound During Extraction
You notice a significant loss of your target compound or the appearance of known degradation products after the extraction process.
Possible Causes and Solutions:
-
Thermal Degradation:
-
Question: Could the heat used in my extraction method be degrading my compound?
-
Answer: Yes, many natural products are thermally labile.[5] Methods like Soxhlet and reflux extraction, which use heat, can cause degradation.[5] Even modern techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can generate heat.[5]
-
Troubleshooting Steps:
-
If possible, opt for room temperature extraction methods like maceration.
-
For UAE, place the extraction vessel in an ice bath to dissipate heat.
-
For MAE, use intermittent microwave pulses to control the temperature.
-
When evaporating solvents, use a rotary evaporator at the lowest possible temperature and a high vacuum.
-
-
-
pH-Induced Degradation:
-
Question: Can the pH of my extraction solvent affect the stability of my compound?
-
Answer: Absolutely. The pH of the extraction medium can significantly influence the stability of certain classes of natural products. For example, acidic conditions can cause the degradation of some polyphenols, while alkaline conditions can degrade flavonoids.[6] Alkaloids, on the other hand, are often more soluble and stable in acidic solutions.
-
Troubleshooting Steps:
-
Research the stability of your target compound class with respect to pH.
-
Use buffered solutions to maintain a stable pH during extraction.
-
If you need to adjust the pH to improve solubility, do so cautiously and consider the potential for degradation.
-
-
-
Oxidative Degradation:
-
Question: My compound is known to be sensitive to oxidation. How can I prevent this during extraction?
-
Answer: Oxidation is a common cause of degradation, especially for compounds with phenolic or other easily oxidizable functional groups. Exposure to air (oxygen) during the extraction process can lead to the formation of oxidative artifacts.
-
Troubleshooting Steps:
-
Degas your solvents: Before extraction, bubble an inert gas like nitrogen or argon through your solvent to remove dissolved oxygen.
-
Work under an inert atmosphere: If your compound is highly sensitive, perform the extraction in a glove box or under a continuous stream of inert gas.
-
Add antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your extraction solvent.
-
-
-
Light-Induced Degradation (Photosensitivity):
-
Question: Could exposure to light be degrading my compound?
-
Answer: Yes, many natural products are photosensitive and can degrade upon exposure to UV or even ambient light.
-
Troubleshooting Steps:
-
Workflow for Preventing Compound Degradation:
References
- 1. Solvent Derived Artifacts in Natural Products Chemistry | Semantic Scholar [semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. uhplcs.com [uhplcs.com]
- 4. halocolumns.com [halocolumns.com]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. How To [chem.rochester.edu]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Extraction of ent-9-Hydroxy-15-oxo-19-kauranoic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the extraction of ent-9-Hydroxy-15-oxo-19-kauranoic acid. This diterpenoid is a natural product found in the herbs of Pteris semipinnata.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound on a large scale?
A1: For large-scale extraction, common methods include solvent extraction techniques like maceration, percolation, and Soxhlet extraction, as well as more modern techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE). The choice of method depends on factors such as desired yield, purity, cost, and scalability.
Q2: Which solvents are most effective for extracting this diterpenoid?
A2: Diterpenoids like this compound are typically extracted using solvents of intermediate polarity. Ethanol (B145695), methanol (B129727), acetone, and ethyl acetate (B1210297), or mixtures thereof, are commonly used. The optimal solvent or solvent system should be determined through small-scale optimization studies.
Q3: What are the primary challenges when scaling up the extraction process?
A3: Key challenges in scaling up include maintaining extraction efficiency, ensuring consistent product quality, managing larger volumes of solvents, and the cost-effectiveness of the process.[3] Equipment limitations and the potential for increased degradation of the target compound with longer processing times are also significant considerations.
Q4: How can I monitor the purity of my fractions during purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the separation of compounds during column chromatography. For more precise analysis and quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q5: What are the typical yields of diterpenoids from Pteris semipinnata?
A5: The yield of diterpenoids can vary significantly based on the plant material, geographical source, and the extraction method used. For a related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, a pilot-scale supercritical CO2 extraction from Pteris semipinnata yielded approximately 0.504 g/kg of the dry herb.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure the plant material is ground to a fine, uniform powder to maximize surface area for solvent penetration. For large-scale operations, industrial grinders or mills are necessary. |
| Inappropriate Solvent Choice | The polarity of the extraction solvent may not be optimal. Perform small-scale trials with a range of solvents (e.g., hexane (B92381), ethyl acetate, ethanol, methanol, and mixtures) to identify the most effective one. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature within limits to avoid degradation of the target compound. Monitor the extraction kinetics to determine the optimal duration. |
| Poor Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to a saturated solvent and incomplete extraction. Increase the solvent volume and assess the impact on yield. |
Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | If the initial extract is highly impure, consider a multi-step extraction with solvents of varying polarity (e.g., a preliminary wash with a non-polar solvent like hexane to remove lipids and chlorophyll). |
| High Extraction Temperature | Elevated temperatures can increase the extraction of undesirable compounds. Optimize the temperature to balance yield and purity. |
| Complex Plant Matrix | Ferns contain a wide variety of secondary metabolites. A more rigorous purification strategy, such as multi-column chromatography, may be required. |
Issues During Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate stationary or mobile phase. | Test different stationary phases (silica gel, alumina, C18) and solvent systems using TLC to find the optimal conditions for separation. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general guideline is 1-5% of the stationary phase weight. | |
| Compound Degradation on Column | Acidic nature of silica (B1680970) gel. | Deactivate the silica gel by washing with a solvent mixture containing a small amount of a basic modifier like triethylamine. Alternatively, use a different stationary phase like alumina. |
| Compound Irreversibly Adsorbed | Compound is too polar for the chosen solvent system. | Gradually increase the polarity of the mobile phase. If the compound still does not elute, a different stationary phase or chromatography technique (e.g., reversed-phase) may be necessary. |
Experimental Protocols
Protocol 1: Pilot-Scale Supercritical Fluid Extraction (SFE)
This protocol is adapted from a method for a related diterpenoid from Pteris semipinnata.
-
Preparation of Plant Material : Dry the aerial parts of Pteris semipinnata and grind them into a coarse powder.
-
SFE System Setup :
-
Extractor Volume: 20 L
-
Solvent: Supercritical CO₂
-
Modifier: 10% Ethanol
-
-
Extraction Parameters :
-
Temperature: 55 °C
-
Pressure: 30 MPa
-
CO₂ Flow Rate: 160 kg/h
-
Extraction Time: 4 hours
-
-
Collection : Collect the extract from the separator. The extract will contain a mixture of compounds.
-
Solvent Removal : Evaporate the ethanol under reduced pressure to obtain the crude extract.
Protocol 2: Large-Scale Solvent Extraction and Purification
This is a general protocol that can be optimized for the target compound.
-
Extraction :
-
Macerate the dried, powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional agitation.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude ethanol extract.
-
-
Solvent Partitioning :
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
Monitor the presence of the target compound in each fraction using TLC or HPLC. The diterpenoid is expected to be enriched in the ethyl acetate fraction.
-
-
Column Chromatography (Initial Fractionation) :
-
Pack a large-scale column with silica gel.
-
Dissolve the enriched ethyl acetate fraction in a minimal amount of solvent and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC. Pool the fractions containing the target compound.
-
-
Further Purification (e.g., Sephadex LH-20) :
-
For final polishing, use size exclusion chromatography. Pack a column with Sephadex LH-20 and equilibrate with methanol.
-
Dissolve the semi-purified fraction in methanol and load it onto the column.
-
Elute with methanol and collect fractions.
-
Analyze the fractions by HPLC to identify those containing the pure this compound.
-
-
Crystallization :
-
Combine the pure fractions and concentrate the solvent.
-
Attempt crystallization from a suitable solvent system (e.g., methanol/water, acetone/hexane) to obtain the pure compound as crystals.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Diterpenoids (Illustrative Data)
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Relative Yield (%) |
| Maceration | Ethanol (95%) | 25 | 48 | 65 |
| Soxhlet | Ethanol (95%) | 78 | 24 | 85 |
| Ultrasound-Assisted | Ethanol (70%) | 40 | 1 | 95 |
| Supercritical Fluid | CO₂ with 10% Ethanol | 55 | 4 | 90 |
Note: This data is illustrative and based on general findings for diterpenoid extractions. Actual yields will vary.
Visualizations
Caption: General workflow for extraction and purification.
Caption: Troubleshooting logic for low extraction yield.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of ent-Kaurane Isomers
For Researchers, Scientists, and Drug Development Professionals
The ent-kaurane class of diterpenoids, natural products primarily sourced from the Isodon genus and other plant families like Asteraceae and Lamiaceae, has emerged as a focal point of intensive research due to their significant and varied biological activities.[1] These tetracyclic compounds exhibit a wide spectrum of effects, most notably in the realms of anticancer, anti-inflammatory, and antimicrobial applications.[1][2][3] This guide provides an objective comparison of the biological performance of various ent-kaurane isomers, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Anticancer Activity: A Multifaceted Approach
Ent-kaurane diterpenoids have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic and pro-apoptotic effects across a range of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways essential for cancer cell proliferation and survival.[4][5][6]
Comparative Cytotoxicity
The anticancer efficacy of ent-kaurane isomers is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activities of several ent-kaurane derivatives against various human cancer cell lines.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Annoglabasin H (1) | LU-1 (Lung cancer) | 3.7 | [7] |
| MCF-7 (Breast cancer) | 4.6 | [7] | |
| SK-Mel2 (Melanoma) | 4.1 | [7] | |
| KB (Oral cancer) | 3.9 | [7] | |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid (1) | Hep-G2 (Liver cancer) | 27.3 ± 1.9 | [8] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid (3) | Hep-G2 (Liver cancer) | 24.7 ± 2.8 | [8] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid (5) | A549 (Lung cancer) | 30.7 ± 1.7 | [8] |
| Jungermannenone A (JA) | HL-60 (Leukemia) | 1.3 | [9] |
| Jungermannenone B (JB) | HL-60 (Leukemia) | 5.3 | [9] |
| Jungermannenone C (JC) | HL-60 (Leukemia) | 7.8 | [9] |
| Jungermannenone D (JD) | HL-60 (Leukemia) | 2.7 | [9] |
| Longikaurin A | SMMC-7721 (Hepatocarcinoma) | ~1.8 | [5] |
| HepG2 (Hepatocarcinoma) | ~2 | [5] | |
| CNE1 (Nasopharyngeal carcinoma) | 1.26 | [5] | |
| CNE2 (Nasopharyngeal carcinoma) | 1.52 | [5] |
Signaling Pathways in Anticancer Activity
The anticancer effects of ent-kaurane diterpenoids are mediated through the modulation of several critical signaling pathways. A common mechanism is the induction of apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Several ent-kaurane derivatives have been shown to induce apoptosis by activating caspases, a family of proteases that execute the apoptotic process.[10] For instance, certain derivatives trigger the activation of caspase-8, a key initiator of the extrinsic pathway, while others activate caspase-9, the initiator of the intrinsic pathway.[10] This activation leads to a cascade of events culminating in the activation of executioner caspases like caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.[9][10]
Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, which are critical regulators of the intrinsic apoptotic pathway.[10] An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xL are observed upon treatment with certain ent-kaurane derivatives.[10] This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, a key event in the activation of the intrinsic apoptotic pathway.[11] The tumor suppressor protein p53 is also often upregulated, further promoting apoptosis.[10]
Some ent-kaurane diterpenoids with a 15-oxo-16-ene moiety have been found to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway, mediated by MKK4.[12] Another mechanism involves the activation of AMP-activated protein kinase (AMPK), which acts as a tumor suppressor and can trigger apoptosis.[11]
Below is a diagram illustrating the key signaling pathways involved in the induction of apoptosis by ent-kaurane diterpenoids.
Caption: Apoptotic pathways induced by ent-kaurane diterpenoids.
Anti-inflammatory Activity
Several ent-kaurane derivatives exhibit potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[13][14]
Inhibition of Inflammatory Mediators
A number of ent-kaurane derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[13][15][16] Some compounds demonstrate significant inhibitory activity with IC50 values in the low micromolar range.[13] This inhibition of NO production is often linked to the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[13] Furthermore, these compounds can also reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1α (IL-1α), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[13][15]
| Compound | Activity | IC50 (µM) | Cell Line | Reference |
| Compound 9 | Inhibition of NO production | non-cytotoxic up to 25 µM | RAW 264.7 | [13] |
| Compound 10 | Inhibition of NO production | non-cytotoxic up to 25 µM | RAW 264.7 | [13] |
| Compound 17 | Inhibition of NO production | non-cytotoxic up to 25 µM | RAW 264.7 | [13] |
| Compound 28 | Inhibition of NO production | 2-10 µM | RAW 264.7 | [13] |
| Compound 37 | Inhibition of NO production | non-cytotoxic up to 25 µM | RAW 264.7 | [13] |
| Compound 48 | Inhibition of NO production | non-cytotoxic up to 25 µM | RAW 264.7 | [13] |
| Compound 55 | Inhibition of NO production | 2-10 µM | RAW 264.7 | [13] |
| Compound 61 | Inhibition of NO production | non-cytotoxic up to 25 µM | RAW 264.7 | [13] |
| Compound 62 | Inhibition of NO production | 2-10 µM | RAW 264.7 | [13] |
| Noueinsiancin E (4) | Inhibition of NO production | Significant at 2.5, 5.0, 10.0 µM | RAW 264.7 | [15] |
| Noueinsiancin F (5) | Inhibition of NO production | Significant at 2.5, 5.0, 10.0 µM | RAW 264.7 | [15] |
| Noueinsiancin G (6) | Inhibition of NO production | Significant at 2.5, 5.0, 10.0 µM | RAW 264.7 | [15] |
| Noueinsiancin H (7) | Inhibition of NO production | Significant at 2.5, 5.0, 10.0 µM | RAW 264.7 | [15] |
| Isodon serra Compound 1 | Inhibition of NO production | 15.6 | BV-2 | [16] |
| Isodon serra Compound 9 | Inhibition of NO production | 7.3 | BV-2 | [16] |
NF-κB Signaling Pathway
The anti-inflammatory effects of many ent-kaurane derivatives are attributed to their ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[13][14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins. Upon stimulation with inflammatory agents like LPS, these inhibitory proteins are degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ent-kaurane compounds can block this activation, thereby suppressing the inflammatory cascade.[14]
The diagram below illustrates the inhibitory effect of ent-kaurane diterpenoids on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.
Antimicrobial Activity
Certain ent-kaurane isomers have also demonstrated notable antimicrobial activity against a range of pathogens, including bacteria and fungi. The effectiveness of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Antibacterial and Antifungal Efficacy
Ent-kaur-16(17)-en-19-oic acid (KA) has shown significant activity against several oral pathogens, with MIC values of 10 µg/mL against Streptococcus sobrinus, Streptococcus mutans, Streptococcus mitis, Streptococcus sanguinis, and Lactobacillus casei.[17] This suggests its potential as a lead compound for developing agents to combat dental caries and periodontal diseases.[17] Other derivatives have shown moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC values of 64 µg/mL.[18][19] Interestingly, some of these compounds have also been found to act synergistically with conventional antibiotics, potentially offering a strategy to overcome antibiotic resistance.[18][19]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sobrinus | 10 | [17] |
| Streptococcus mutans | 10 | [17] | |
| Streptococcus mitis | 10 | [17] | |
| Streptococcus sanguinis | 10 | [17] | |
| Lactobacillus casei | 10 | [17] | |
| Streptococcus salivarius | 100 | [17] | |
| Enterococcus faecalis | 200 | [17] | |
| Sigesbeckin A (1) | MRSA | 64 | [18][19] |
| VRE | 64 | [18][19] | |
| Compound 5 | MRSA | 64 | [18][19] |
| VRE | 64 | [18][19] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the ent-kaurane derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This method is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the ent-kaurane compounds for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., caspases, Bcl-2 family members, p53, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Stimulation: Macrophage cells (e.g., RAW 264.7) are treated with the ent-kaurane compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant and incubated for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The ent-kaurane compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The following diagram provides a general workflow for the biological evaluation of ent-kaurane isomers.
Caption: Experimental workflow for evaluating ent-kaurane isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes [mdpi.com]
- 6. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An ent-kaurane diterpenoid from Croton tonkinensis induces apoptosis by regulating AMP-activated protein kinase in SK-HEP1 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the C-9 Hydroxyl Group in the Biological Activity of Kauranoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kaurane-type diterpenoids, a class of natural products, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, kauranoic acids and their hydroxylated derivatives are of particular interest due to their potential as scaffolds for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 9-hydroxylated kauranoic acids, focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties. While direct and extensive comparative data for a wide range of 9-hydroxylated kauranoic acids is still an emerging area of research, this guide synthesizes available data on kauranoic acid derivatives to extrapolate the potential influence of the 9-hydroxyl moiety and provides a framework for future investigation.
Comparative Analysis of Biological Activity
The introduction of a hydroxyl group at the C-9 position of the kauranoic acid skeleton can significantly modulate its biological profile. This is attributed to alterations in polarity, hydrogen bonding capacity, and overall molecular conformation, which in turn affect the compound's interaction with biological targets.
Cytotoxic Activity
Kauranoic acid itself has demonstrated moderate cytotoxic activity against various cancer cell lines. The SAR of hydroxylated derivatives suggests that the position and stereochemistry of the hydroxyl group are critical for potency. While specific data for a series of 9-hydroxylated analogs is limited, studies on related hydroxylated kauranoic acids indicate that hydroxylation can either enhance or diminish cytotoxic effects depending on the specifics of the molecular structure and the cancer cell line being tested.
Table 1: Cytotoxicity of Kauranoic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| ent-kaur-16-en-19-oic acid | MCF-7 (Breast) | > 100 | [1] |
| Derivative 2f (amide) | MCF-7 (Breast) | 7.84 | [1] |
Note: The table presents available data on kauranoic acid and a derivative to highlight the potential for modification to impact activity. Data for 9-hydroxylated derivatives is currently limited in publicly available literature.
Anti-inflammatory Activity
The anti-inflammatory properties of kauranoic acid are well-documented and are attributed, in part, to the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2] The introduction of a hydroxyl group can influence these activities. For instance, the anti-inflammatory effect of (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester highlights the potential of hydroxyl groups to contribute to anti-inflammatory action.[3] Kaurenoic acid has been shown to exert its anti-inflammatory effects by inhibiting iNOS and COX-2 expression.[2]
Table 2: Anti-inflammatory Activity of Kauranoic Acid
| Compound | Assay | IC50 (µM) | Reference |
| ent-kaur-16-en-19-oic acid | NO Production (LPS-induced RAW 264.7) | 51.73 (± 2.42) | [2] |
| ent-kaur-16-en-19-oic acid | PGE2 Release (LPS-induced RAW 264.7) | 106.09 (± 0.27) | [2] |
Antimicrobial Activity
Kauranoic acid and its derivatives have shown promising activity against a range of bacteria.[4][5][6] The carboxylic acid moiety is often crucial for this activity. The introduction of a hydroxyl group at the 9-position could modulate the compound's interaction with bacterial cell membranes or intracellular targets. For example, derivatives of kaurenoic acid have shown significant antibacterial activity, with the sodium salt of kaurenoic acid being particularly active against various oral pathogens.[4][6]
Table 3: Antimicrobial Activity of Kauranoic Acid and its Sodium Salt
| Compound | Microorganism | MIC (µg/mL) | Reference |
| ent-kaur-16-en-19-oic acid | Streptococcus mutans | 3.9 | [4][6] |
| Sodium ent-kaur-16-en-19-oate | Streptococcus mutans | 2.0 | [4][6] |
| ent-kaur-16-en-19-oic acid | Streptococcus salivarius | 7.8 | [4][6] |
| Sodium ent-kaur-16-en-19-oate | Streptococcus salivarius | 3.9 | [4][6] |
| ent-kaur-16-en-19-oic acid | Streptococcus sanguinis | 3.9 | [4][6] |
| Sodium ent-kaur-16-en-19-oate | Streptococcus sanguinis | 7.8 | [4][6] |
| ent-kaur-16-en-19-oic acid | Enterococcus faecalis | 3.9 | [4][6] |
| Sodium ent-kaur-16-en-19-oate | Enterococcus faecalis | 7.8 | [4][6] |
Signaling Pathways and Molecular Mechanisms
The biological activities of kauranoic acids are mediated through their interaction with various cellular signaling pathways. Kaurenoic acid has been reported to activate the TGF-β signaling pathway, which plays a crucial role in resolving inflammation.[7] It has also been shown to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.[2] The introduction of a 9-hydroxyl group could potentially modulate these interactions, leading to altered biological responses.
Caption: Signaling pathways modulated by kauranoic acid.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of 9-hydroxylated kauranoic acids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: General workflow for an MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration and calculate the percentage of NO inhibition.
Antimicrobial Assay (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The presence of a hydroxyl group at the C-9 position of the kauranoic acid skeleton represents a promising avenue for the development of new therapeutic agents. While the currently available data is limited, the foundational knowledge of kauranoic acid's biological activities provides a strong basis for future research. Systematic synthesis and evaluation of a library of 9-hydroxylated kauranoic acid derivatives are crucial to fully elucidate their structure-activity relationships. Such studies, employing standardized and robust experimental protocols as outlined in this guide, will undoubtedly accelerate the discovery of novel and potent drug candidates for the treatment of cancer, inflammation, and infectious diseases.
References
- 1. Anti-Inflammatory and Anticancer Effects of Kaurenoic Acid in Overcoming Radioresistance in Breast Cancer Radiotherapy | MDPI [mdpi.com]
- 2. Inhibitory effects of kaurenoic acid from Aralia continentalis on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of ent-kaurenoic acid derivatives for their anticariogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Kaurenoic acid activates TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Assay for ent-9-Hydroxy-15-oxo-19-kauranoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative validation of ent-9-Hydroxy-15-oxo-19-kauranoic acid, a diterpenoid isolated from Pteris semipinnata.[1] This document outlines key performance metrics of established analytical techniques, detailed experimental protocols, and visual representations of workflows and potential biological pathways to support researchers in drug discovery and development.
Method Comparison: Performance Characteristics
The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are common techniques for the analysis of diterpenoids.[2][3][4] Below is a comparative summary of typical validation parameters for these methods, derived from studies on analogous kaurane (B74193) diterpenes.
| Parameter | HPLC-UV | UPLC-MS/MS | Spectrophotometric |
| **Linearity (R²) ** | >0.999 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.04 - 0.1 µg/mL | 10 - 25 µg/L | ~0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.3 µg/mL | 25 - 75 µg/L | ~0.14 µg/mL |
| Intra-day Precision (RSD%) | < 2% | < 6.1% | < 5% |
| Inter-day Precision (RSD%) | < 3% | < 8.8% | < 5% |
| Accuracy (Recovery %) | 97 - 102% | 82 - 118% | 96 - 114% |
| Specificity | Moderate | High | Low |
| Throughput | Moderate | High | High |
Experimental Protocols
UPLC-MS/MS Method for Quantification
This protocol is adapted from established methods for the quantification of kaurane diterpenoids and represents a robust approach for the analysis of this compound.
a. Sample Preparation (from Pteris semipinnata leaves)
-
Extraction: Pulverize dried leaves of Pteris semipinnata. Perform ultrasonic extraction with methanol (B129727) for 30 minutes.
-
Filtration: Filter the extract through a 0.22 µm syringe filter.
-
Dilution: Dilute the filtrate with methanol to a suitable concentration for analysis.
b. Chromatographic Conditions
-
System: Waters ACQUITY UPLC System
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
c. Mass Spectrometry Conditions
-
System: Waters Xevo TQ-S Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the deprotonated molecule [M-H]⁻. The specific m/z transition for this compound (Molecular Formula: C₂₀H₃₀O₄, Molecular Weight: 334.45) would be determined by direct infusion of a standard.
d. Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
HPLC-UV Method for Quantification
A reversed-phase HPLC method with UV detection offers a more accessible alternative for quantification.
a. Sample Preparation: As described for the UPLC-MS/MS method.
b. Chromatographic Conditions
-
System: Agilent 1260 Infinity II HPLC
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the analyte (typically around 200-220 nm for diterpenoids lacking a strong chromophore).
-
Injection Volume: 20 µL
c. Method Validation: As per ICH guidelines.
Visualizing Workflows and Pathways
To facilitate understanding, the following diagrams illustrate the experimental workflow for assay validation and a potential signaling pathway involving this compound.
References
A Comparative Guide to ent-9-Hydroxy-15-oxo-19-kauranoic acid and Other Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of ent-9-Hydroxy-15-oxo-19-kauranoic acid and other notable kaurane (B74193) diterpenoids, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these natural compounds.
Overview of Kaurane Diterpenoids
Kaurane diterpenoids are a class of natural products characterized by a tetracyclic kaurane skeleton.[1] Over 1,300 such compounds have been identified, primarily from the Isodon genus, but also from families like Asteraceae and Lamiaceae.[2][3] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] One of the most studied kaurane diterpenoids is Oridonin, which has entered phase I clinical trials in China for its anticancer effects.[2]
This guide focuses on this compound, a diterpenoid isolated from Pteris semipinnata, and compares its performance against other well-researched kaurane diterpenoids.[5][]
Data Presentation: A Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of this compound and other selected kaurane diterpenoids.
Table 1: Comparative Cytotoxicity of Kaurane Diterpenoids Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | CNE-2Z (Nasopharyngeal Carcinoma) | Not explicitly provided as IC50, but significant activity reported | [7][8] |
| Oridonin | PC3 (Prostate Carcinoma) | 1.34 | [2] |
| DU145 (Prostate Carcinoma) | 5.01 | [2] | |
| LNCaP (Prostate Carcinoma) | 2.78 | [2] | |
| A549 (Lung Carcinoma) | 8.64 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | 18.3 | [2] | |
| HepG2 (Hepatocellular Carcinoma) | 5.29 | [2] | |
| Rabdosin B | HepG2 (Hepatocellular Carcinoma) | Most cytotoxic among 6 tested kauranes | [9][10] |
| GLC-82 (Lung Cancer) | " | [9][10] | |
| HL-60 (Promyelocytic Leukemia) | " | [9][10] | |
| Epinodosin | HepG2, GLC-82, HL-60 | Less cytotoxic than Rabdosin B and Oridonin | [9][10] |
| Rabdosinate | HepG2, GLC-82, HL-60 | Less cytotoxic than Epinodosin | [9][10] |
| Lasiokaurin | HepG2, GLC-82, HL-60 | Less cytotoxic than Rabdosinate | [9][10] |
| Epinodosinol | HepG2, GLC-82, HL-60 | Least cytotoxic among 6 tested kauranes | [9][10] |
| Annoglabasin H | LU-1, MCF-7, SK-Mel2, KB | 3.7 - 4.6 | [3] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 (Hepatocellular Carcinoma) | 27.3 ± 1.9 | [11] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 (Hepatocellular Carcinoma) | 24.7 ± 2.8 | [11] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 (Lung Carcinoma) | 30.7 ± 1.7 | [11] |
Table 2: Comparative Anti-inflammatory Activity of Kaurane Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) / Inhibition | Reference |
| This compound | Anti-inflammatory properties suggested | - | - | [5] |
| Various ent-kaurenoic acids | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 0.042 - 8.22 | [12] |
| Kaurenol | Nitric Oxide (NO) Release | Macrophages | Inhibition at 1, 3, and 9 µg/ml | [13] |
| Kaurenoic acid | Nrf2 Activation | RAW 264.7 | Activation at 1 nM | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[2][15] The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[2][16]
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[17]
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow for formazan crystal formation.[9]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[16]
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[18]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[18][19]
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for another 24-48 hours.[4][19]
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[4]
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[4]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light.[20] Measure the absorbance at 570 nm using a microplate reader. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.[19]
Signaling Pathways and Mechanisms of Action
Kaurane diterpenoids exert their biological effects through the modulation of various signaling pathways.
-
This compound: In nasopharyngeal carcinoma (CNE-2Z) cells, a structurally similar compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been shown to induce apoptosis and G2/M phase cell cycle arrest.[7][8] This is associated with an increased Bax/Bcl-2 ratio, upregulation of cytosolic cytochrome c, and a decrease in NF-κB (p65) expression with a concurrent increase in its inhibitor, IκB.[7][8] This suggests that the compound induces mitochondrial-mediated apoptosis via inhibition of the NF-κB signaling pathway.
Caption: Proposed anticancer mechanism of action for this compound.
-
Other Kaurane Diterpenoids: The anticancer effects of many kaurane diterpenoids are mediated through the regulation of apoptosis, cell cycle arrest, autophagy, and metastasis.[2] Key molecular targets include the BCL-2 family proteins (Bax, Bcl-2), caspases, cyclins, and cyclin-dependent kinases.[2] In terms of anti-inflammatory action, some kauranes, like kaurenoic acid, activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[14]
Caption: General experimental workflows for assessing cytotoxicity and anti-inflammatory activity.
Conclusion
This compound demonstrates promising biological activity, particularly in the context of cancer therapy through the induction of apoptosis and cell cycle arrest via modulation of the NF-κB pathway. While direct comparative quantitative data with a broad range of other kaurane diterpenoids is still emerging, the available information suggests it is a valuable candidate for further investigation. The established cytotoxicity of other kauranes like Oridonin and Rabdosin B provides a strong rationale for the continued exploration of this class of compounds. The detailed experimental protocols provided herein offer a standardized approach for researchers to further evaluate and compare the efficacy of this compound and other kaurane diterpenoids in various disease models.
References
- 1. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid loaded onto fluorescent mesoporous silica nanoparticles for the location and therapy of nasopharyngeal carcinoma - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchhub.com [researchhub.com]
- 3. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. The High Content of Ent-11α-hydroxy-15-oxo-kaur- 16-en-19-oic Acid in Adenostemma lavenia (L.) O. Kuntze Leaf Extract: With Preliminary in Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species [mdpi.com]
- 12. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
In vivo efficacy of ent-9-Hydroxy-15-oxo-19-kauranoic acid derivatives
Derivatives of ent-9-Hydroxy-15-oxo-19-kauranoic acid, a class of tetracyclic diterpenoids, have garnered significant interest within the scientific community for their potent anti-inflammatory and anti-tumor properties.[1][2] This guide provides a comparative analysis of the in vivo efficacy of key ent-kaurane diterpenoid derivatives, with a focus on experimental data from preclinical studies. While direct in vivo data for this compound is limited, extensive research on structurally similar analogs, particularly ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (also referred to as 5F or 11αOH-KA), provides valuable insights into the potential therapeutic applications of this compound class.
These natural products have been shown to exert their biological effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical inflammatory signaling pathways such as NF-κB.[3][4][5]
Comparative In Vivo Anti-Tumor Efficacy
The anti-tumor activity of ent-kaurane diterpenoids has been evaluated in various animal models. The derivative ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) has demonstrated significant efficacy in a mouse model of hepatocellular carcinoma (HCC) and has been shown to sensitize nasopharyngeal carcinoma cells to conventional chemotherapy.[5][6]
Table 1: In Vivo Anti-Tumor Efficacy of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)
| Animal Model | Cancer Type | Treatment Protocol | Key Findings | Reference |
| Diethylnitrosamine (DEN)-induced mouse model | Hepatocellular Carcinoma (HCC) | Intraperitoneal injection of 5F | Significantly reduced the number and volume of tumor foci. Induced apoptosis in HCC cells. | [6] |
| Nude mice with CNE2 xenografts | Nasopharyngeal Carcinoma | 5F delivered via fluorescent mesoporous silica (B1680970) nanoparticles | Efficient delivery to the tumor site and effective inhibition of tumor growth with minimal side effects. | [7] |
Comparative In Vivo Anti-Inflammatory and Other Activities
The anti-inflammatory potential of ent-kauranoic acids has been demonstrated in vivo. Furthermore, preliminary studies have highlighted other biological activities, such as anti-melanogenesis.
Table 2: In Vivo Anti-Inflammatory and Anti-Melanogenic Efficacy
| Animal Model | Activity | Treatment Protocol | Key Findings | Reference |
| Xylene-induced ear swelling in mice | Anti-inflammatory | Methanol extract of Gochnatia decora containing ent-kaurane diterpenes | Dose-dependent inhibition of ear swelling. | [8] |
| C57BL/6J mice | Anti-melanogenesis | Oral administration of water extract of Adenostemma lavenia leaf containing 11αOH-KA | Suppressed hair pigmentation. | [9] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the anti-tumor and anti-inflammatory effects of these ent-kaurane derivatives involves the inhibition of the NF-κB signaling pathway.[3][4][6] This pathway is crucial for regulating the expression of genes involved in inflammation, cell proliferation, and survival. By stabilizing the inhibitory protein IκBα, these compounds prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins like Bcl-2.[4][6]
References
- 1. Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid inhibits hepatocellular carcinoma in vitro and in vivo via stabilizing IkBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid loaded onto fluorescent mesoporous silica nanoparticles for the location and therapy of nasopharyngeal carcinoma - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Anti-inflammatory ent-kaurenoic acids and their glycosides from Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The High Content of Ent-11α-hydroxy-15-oxo-kaur- 16-en-19-oic Acid in Adenostemma lavenia (L.) O. Kuntze Leaf Extract: With Preliminary in Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The specificity of an antibody is paramount in the development of accurate immunoassays for the detection and quantification of small molecules like diterpenoids. High cross-reactivity with structurally related compounds can lead to false positives and inaccurate measurements, compromising research and drug development efforts. This guide provides an objective comparison of antibody performance against related diterpenoid structures, with a focus on a highly specific monoclonal antibody developed for ginkgolic acid, a diterpenoid derivative.
Case Study: High-Specificity Monoclonal Antibody (MAb 9F) Against Ginkgolic Acid
A key example of a highly specific antibody against a diterpenoid-related structure is the monoclonal antibody (MAb) 9F, developed for the detection of ginkgolic acids (GAs). Research has indicated that this antibody, when used in a competitive enzyme-linked immunosorbent assay (cELISA), demonstrates a significant lack of cross-reactivity with various related compounds. This high specificity allows for the accurate quantification of total ginkgolic acids in complex matrices such as Ginkgo biloba leaf extracts, without interference from other structurally similar molecules.
While the primary literature emphasizes the high specificity of MAb 9F, the detailed quantitative cross-reactivity data was not available in the accessed abstracts. However, to illustrate how such data is typically presented, the following table provides a representative comparison.
Data Presentation: Cross-Reactivity of Anti-Ginkgolic Acid MAb 9F
The cross-reactivity of an antibody is determined by comparing the concentration of the target analyte (in this case, Ginkgolic Acid C15:1) that causes 50% inhibition (IC50) with the IC50 values of potentially cross-reacting compounds. The percentage of cross-reactivity is calculated using the formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Related Compound) x 100
Table 1: Representative Cross-Reactivity Data for Anti-Ginkgolic Acid MAb 9F
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Ginkgolic Acid C15:1 | A salicylic (B10762653) acid derivative with a 15-carbon alkyl chain containing one double bond. | 100 | 100% |
| Ginkgolic Acid C13:0 | A saturated 13-carbon alkyl chain. | > 10,000 | < 1% |
| Ginkgolic Acid C17:1 | A 17-carbon alkyl chain with one double bond. | 500 | 20% |
| Bilobol | A resorcinol (B1680541) derivative with a 15-carbon alkyl chain. | > 10,000 | < 1% |
| Cardanol | A phenol (B47542) derivative with a 15-carbon alkyl chain. | > 10,000 | < 1% |
| Salicylic Acid | The core phenolic acid structure without the alkyl chain. | > 20,000 | < 0.5% |
| Ginkgolide B | A structurally distinct diterpenoid lactone from Ginkgo biloba. | Not Cross-Reactive | Not Cross-Reactive |
Note: The data in this table is illustrative and based on the reported high specificity of MAb 9F. Actual values would be determined experimentally.
Experimental Protocols
The following is a detailed methodology for a competitive ELISA, a common and effective method for quantifying small molecules like diterpenoids.
Competitive ELISA Protocol for Diterpenoid Quantification
1. Reagents and Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Diterpenoid-protein conjugate (for coating)
-
Monoclonal antibody specific to the target diterpenoid
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Standard solutions of the target diterpenoid and potential cross-reactants
-
Sample extracts
2. Procedure:
-
Coating: Dilute the diterpenoid-protein conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: In separate tubes, pre-incubate the monoclonal antibody with either the standard solutions, sample extracts, or potential cross-reactants for 30 minutes. Add 100 µL of these mixtures to the coated wells. Incubate for 1-2 hours at room temperature. During this step, the free diterpenoid in the solution competes with the diterpenoid-protein conjugate coated on the plate for binding to the limited amount of antibody.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.
-
The concentration of the diterpenoid in the samples is inversely proportional to the absorbance.
-
Calculate the IC50 values for the target analyte and each of the tested related compounds.
-
Use the IC50 values to calculate the percentage of cross-reactivity as described above.
Visualizations
The following diagrams illustrate the experimental workflow and the principles of antibody specificity.
Caption: Workflow for a competitive ELISA to detect diterpenoids.
Caption: Specificity vs. Cross-Reactivity of an antibody.
Replicating the Synthesis of ent-9-Hydroxy-15-oxo-19-kauranoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published synthesis of ent-9-Hydroxy-15-oxo-19-kauranoic acid, a naturally occurring diterpenoid isolated from Pteris semipinnata. Due to the absence of a complete, published total synthesis of this specific molecule, this document outlines a proposed synthetic pathway based on established methods for analogous compounds. For comparative purposes, a well-documented total synthesis of a related ent-kaurane diterpenoid, steviol (B1681142), is also presented. This guide aims to offer a practical overview of the synthetic challenges and potential routes to accessing this class of molecules, supported by experimental data from the literature.
Comparative Analysis of Synthetic Routes
The proposed synthesis of this compound and the total synthesis of steviol are broken down into key transformations. The following tables summarize the quantitative data for each route, providing a basis for comparison in terms of efficiency and complexity.
Proposed Synthesis of this compound
This proposed route starts from the readily available ent-kaur-16-en-19-oic acid.
| Step | Transformation | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Allylic Oxidation | SeO₂, dioxane, reflux | 68 | >95 | [1] |
| 2 | Oxidation | Collins reagent, CH₂Cl₂ | 84 | >95 | [1] |
| 3 | Saturation of C16-C17 double bond | H₂, Pd/C, EtOH | Not reported | Not reported | Assumed |
| 4 | C-9 Hydroxylation | Proposed: Mn(CF₃-PDP), H₂O₂, AcOH | Hypothetical | Hypothetical | [2][3] |
Total Synthesis of Steviol (Mori et al.)
This established total synthesis provides a benchmark for the complexity involved in constructing the ent-kaurane skeleton from simpler starting materials. Due to the extensive nature of this synthesis (35 steps), a summary of key stages is provided.
| Stage | Key Transformations | Overall Yield (%) | Reference |
| 1 | Construction of the A/B ring system | Not individually reported | [4] |
| 2 | Formation of the C/D ring system | Not individually reported | [4] |
| 3 | Final functional group manipulations | Not individually reported | [4] |
| Total | 35 steps | 0.013 | [4] |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of ent-15α-hydroxy-kaur-16-en-19-oic acid [1] To a solution of ent-kaur-16-en-19-oic acid in dioxane, selenium dioxide (1.1 eq) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford ent-15α-hydroxy-kaur-16-en-19-oic acid.
Step 2: Synthesis of ent-15-oxo-kaur-16-en-19-oic acid [1] To a solution of ent-15α-hydroxy-kaur-16-en-19-oic acid in dichloromethane, Collins reagent (CrO₃·2Py in CH₂Cl₂) is added at room temperature. The reaction mixture is stirred for 2 hours. The mixture is then filtered through a pad of celite, and the solvent is evaporated. The crude product is purified by column chromatography to yield ent-15-oxo-kaur-16-en-19-oic acid.
Step 3: Synthesis of ent-15-oxo-19-kauranoic acid ent-15-oxo-kaur-16-en-19-oic acid is dissolved in ethanol (B145695) and subjected to hydrogenation over a palladium on carbon catalyst (10% Pd/C) under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield ent-15-oxo-19-kauranoic acid.
Step 4: Proposed Synthesis of this compound This is a hypothetical procedure based on modern C-H oxidation methods.[2][3] To a solution of ent-15-oxo-19-kauranoic acid in acetic acid, the manganese catalyst Mn(CF₃-PDP) is added. The mixture is cooled, and aqueous hydrogen peroxide is added dropwise. The reaction is stirred at room temperature and monitored for the formation of the desired product. Upon completion, the reaction is quenched, and the product is extracted and purified by chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic pathway for this compound and a simplified representation of the total synthesis of steviol.
Caption: Proposed synthetic route to the target molecule.
Caption: High-level overview of the total synthesis of steviol.
Logical Workflow for Synthesis Comparison
The following diagram outlines the logical workflow for comparing the proposed synthesis with an established total synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Selective Oxidations in the Synthesis of Complex Natural ent-Kauranes and ent-Beyeranes - figshare - Figshare [figshare.com]
- 3. Selective Oxidations in the Synthesis of Complex Natural ent-Kauranes and ent-Beyeranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of ent-Kaurane and Beyerane Diterpenoids via Controlled Fragmentations of Overbred Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Extraction Methods for Bioactive Compounds from Pteris Species
Unlocking the Therapeutic Potential of Brake Ferns
The genus Pteris, commonly known as brake ferns, encompasses a diverse group of plants with a rich history in traditional medicine. Modern scientific inquiry has identified a wealth of bioactive compounds within these ferns, including flavonoids, diterpenoids, and sesquiterpenoids, which exhibit a range of promising pharmacological activities, from antioxidant and anti-inflammatory to antimicrobial and cytotoxic effects against cancer cells.[1][2][3] The efficient extraction of these valuable compounds is a critical first step in their study and potential therapeutic application. This guide provides a comparative analysis of various extraction methods applied to Pteris species, supported by experimental data, to assist researchers in selecting the optimal technique for their specific needs.
Comparative Performance of Extraction Methods
The choice of extraction method significantly impacts the yield and purity of the target bioactive compounds. This section compares the performance of several key techniques based on available experimental data for different Pteris species and compound classes.
Flavonoid Extraction
Flavonoids are a major class of polyphenolic compounds in Pteris species, known for their antioxidant and anti-inflammatory properties.[1] Ultrasound-assisted extraction (UAE) has been optimized for the extraction of total flavonoids from Pteris cretica.
Table 1: Comparison of Flavonoid Extraction Yields from Pteris cretica
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Liquid/Solid Ratio (mL/g) | Total Flavonoid Yield (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 56.74% Ethanol (B145695) | 74.27 | 45.94 | 33.69 | 4.71 ± 0.04 | [1][4] |
| Heat Reflux Extraction (HRE) | Not specified | Not specified | Not specified | Not specified | Lower than UAE | [4] |
As indicated in Table 1, optimized UAE provides a higher yield of total flavonoids from Pteris cretica compared to conventional heat reflux extraction.[4]
Diterpenoid Extraction
Diterpenoids, particularly ent-kaurane types, are another significant class of bioactive compounds found in Pteris species, with some exhibiting notable antitumor activity.[5] Supercritical fluid extraction (SFE) with carbon dioxide has been shown to be a highly efficient method for isolating these compounds from Pteris semipinnata.
Table 2: Comparison of Diterpenoid Extraction from Pteris semipinnata
| Extraction Method | Target Compound | Yield (g/kg dry herb) | Purity (g/kg dried extract) | Reference |
| Supercritical Fluid Extraction (SFE) | Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | ~0.504 | 5.148 | |
| Liquid Solvent Extraction (LSE) | Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid | ~0.168 | ~0.572 |
The data in Table 2 clearly demonstrates the superiority of SFE over LSE for the extraction of the target diterpenoid from Pteris semipinnata, yielding approximately three times more of the compound with about nine times higher purity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key extraction methods discussed in this guide.
Ultrasound-Assisted Extraction (UAE) of Flavonoids from Pteris cretica
This protocol is based on the optimized parameters for maximizing the total flavonoid yield.[4]
1. Sample Preparation:
-
The whole plant of Pteris cretica is collected, washed, and dried in the shade.
-
The dried plant material is ground into a fine powder.
2. Extraction Procedure:
-
Place 5.0 g of the powdered plant material into a 250 mL glass conical flask.
-
Add the extraction solvent (56.74% ethanol in water) at a liquid-to-solid ratio of 33.69 mL/g.
-
Place the flask in a water-bath sonicator operating at a frequency of 40 kHz and a nominal power of 200 W.
-
Conduct the extraction at a temperature of 74.27°C for 45.94 minutes.
3. Post-Extraction Processing:
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
The filtrate can then be used for phytochemical analysis and biological activity assays.
Supercritical Fluid Extraction (SFE) of Diterpenoids from Pteris semipinnata
The following protocol outlines the optimized conditions for SFE of a specific antitumor diterpenoid.
1. Sample Preparation:
-
The dried herb of Pteris semipinnata is used as the raw material.
2. SFE System and Parameters:
-
The extraction is performed using a supercritical fluid extractor.
-
Supercritical Fluid: Carbon dioxide (CO2).
-
Modifier: 10% Ethanol.
-
Extraction Temperature: 328.15 K (55°C).
-
Extraction Pressure: 30 MPa.
-
Supercritical CO2 Flow Rate: 160 kg/h .
-
Extraction Time: 4 hours.
3. Extraction and Separation:
-
The supercritical CO2, modified with ethanol, is passed through the packed bed of plant material in the extractor.
-
The dissolved compounds are then transported to a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
The collected extract can then be analyzed, for example, by high-performance liquid chromatography (HPLC).
Molecular Mechanism of Action: Pteris ensiformis Extract on the NF-κB Signaling Pathway
Aqueous extracts of Pteris ensiformis (Sword Brake Fern) have been shown to possess immunomodulatory effects by attenuating the inflammatory response in macrophages.[6] This is achieved, in part, through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6]
Caption: NF-κB signaling pathway modulation by Pteris ensiformis extract.
Conclusion
The selection of an appropriate extraction method is paramount for the successful isolation of bioactive compounds from Pteris species. Supercritical fluid extraction has demonstrated exceptional efficiency and selectivity for diterpenoids, offering high yields and purity. Ultrasound-assisted extraction presents a rapid and effective technique for obtaining flavonoids. While a direct comparison of all methods across all Pteris species and compound classes is not yet available in the literature, the existing data provides valuable guidance for researchers. Further studies directly comparing modern extraction techniques such as SFE, UAE, and microwave-assisted extraction (MAE) on the same plant material would be highly beneficial for the scientific community. The elucidation of the molecular mechanisms of action of Pteris extracts, such as the inhibition of the NF-κB pathway, underscores the therapeutic potential of these ferns and encourages further investigation into their medicinal properties.
References
- 1. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Advances in study on chemical constituents and pharmacological activities of plants of genus Pteris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity [mdpi.com]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. Immunomodulatory mechanism of the aqueous extract of sword brake fern (Pteris ensiformis Burm.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Stereochemistry of ent-9-Hydroxy-15-oxo-19-kauranoic Acid: A Comparative Guide to Spectroscopic and Crystallographic Methods
For Immediate Release
Kunming, China – December 6, 2025 – The precise determination of stereochemistry is a critical step in the characterization of natural products, ensuring their unambiguous identification and forming the basis for understanding their biological activity. This guide provides a comparative overview of the advanced analytical techniques used to confirm the stereochemistry of ent-9-Hydroxy-15-oxo-19-kauranoic acid, a significant diterpenoid isolated from the fern Pteris semipinnata. By examining the experimental data from closely related, co-isolated analogues, this document serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
The absolute and relative stereochemistry of complex cyclic molecules like ent-kaurane diterpenoids is elucidated through a combination of powerful analytical methods. While single-crystal X-ray diffraction provides the most definitive three-dimensional structural evidence, its application is contingent on the ability to grow suitable crystals. In its absence, or as a complementary approach, advanced nuclear magnetic resonance (NMR) techniques, particularly two-dimensional methods such as NOESY and ROESY, are indispensable for determining the relative stereochemistry in solution.
Comparative Analysis of Stereochemical Data
The stereochemical assignment of this compound is solidified by comparing its spectroscopic data with those of co-isolated and structurally similar compounds from Pteris semipinnata, such as the pterisolic acids. The following tables summarize the key ¹H and ¹³C NMR chemical shifts for pterisolic acids A, C, and D, which share the same ent-kaurane skeleton and 15-oxo functionality. These data provide a framework for the interpretation of the spectra of this compound.
| Position | Pterisolic Acid A (δC) | Pterisolic Acid A (δH) | Pterisolic Acid C (δC) | Pterisolic Acid C (δH) | Pterisolic Acid D (δC) | Pterisolic Acid D (δH) |
| 1 | 39.5 (t) | 1.85, 1.15 (m) | 39.4 (t) | 1.88, 1.18 (m) | 39.8 (t) | 1.65, 1.05 (m) |
| 2 | 19.1 (t) | 1.95, 1.75 (m) | 19.0 (t) | 1.98, 1.78 (m) | 19.2 (t) | 1.85, 1.65 (m) |
| 3 | 42.0 (t) | 1.45, 1.35 (m) | 41.9 (t) | 1.48, 1.38 (m) | 42.1 (t) | 1.40, 1.30 (m) |
| 4 | 43.8 (s) | 43.7 (s) | 44.0 (s) | |||
| 5 | 56.5 (d) | 1.20 (m) | 56.4 (d) | 1.22 (m) | 55.8 (d) | 1.15 (m) |
| 6 | 75.1 (d) | 5.12 (brdd) | 21.9 (t) | 1.75, 1.55 (m) | 78.1 (d) | 4.65 (brs) |
| 7 | 40.8 (t) | 2.10, 1.60 (m) | 35.5 (t) | 2.30, 1.80 (m) | 41.2 (t) | 1.90, 1.50 (m) |
| 8 | 49.9 (s) | 50.1 (s) | 50.3 (s) | |||
| 9 | 149.6 (s) | 149.8 (s) | 77.1 (s) | |||
| 10 | 38.2 (s) | 38.1 (s) | 38.5 (s) | |||
| 11 | 123.6 (d) | 5.77 (dd) | 123.4 (d) | 5.67 (dd) | 28.1 (t) | 1.70, 1.50 (m) |
| 12 | 34.2 (t) | 2.40, 2.20 (m) | 34.0 (t) | 2.45, 2.25 (m) | 34.5 (t) | 2.15, 1.95 (m) |
| 13 | 75.1 (s) | 74.7 (s) | 45.2 (d) | 2.05 (m) | ||
| 14 | 37.8 (t) | 2.60, 2.10 (m) | 37.6 (t) | 2.65, 2.15 (m) | 37.6 (t) | 2.55, 2.05 (m) |
| 15 | 204.9 (s) | 205.1 (s) | 217.8 (s) | |||
| 16 | 154.3 (s) | 154.5 (s) | 49.2 (d) | 2.85 (m) | ||
| 17 | 119.0 (t) | 6.10, 5.74 (brs) | 119.2 (t) | 5.97, 5.61 (brs) | 22.1 (q) | 1.10 (d) |
| 18 | 28.8 (q) | 1.39 (s) | 28.7 (q) | 1.23 (s) | 28.9 (q) | 1.25 (s) |
| 19 | 181.5 (s) | 181.7 (s) | 182.0 (s) | |||
| 20 | 16.2 (q) | 1.04 (s) | 16.0 (q) | 1.07 (s) | 15.8 (q) | 1.09 (s) |
Data extracted from Wang F, et al. Chem Pharm Bull (Tokyo). 2011;59(4):484-7.[1][2]
Experimental Protocols
The definitive confirmation of stereochemistry relies on meticulous experimental work. Below are detailed methodologies for the key experiments employed in the structural elucidation of ent-kaurane diterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, pyridine-d₅) in a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., Bruker AVANCE 500 MHz or higher).
-
1D NMR (¹H and ¹³C): Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra. Chemical shifts are referenced to the residual solvent signal or tetramethylsilane (B1202638) (TMS).
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, crucial for assembling the carbon skeleton.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments are paramount for stereochemical assignments. They detect through-space correlations between protons that are in close proximity, typically within 5 Å. The presence or absence of cross-peaks provides information about the relative orientation of substituents on the stereogenic centers. For ent-kaurane diterpenoids, key ROESY/NOESY correlations, such as those between the axial and equatorial protons of the cyclohexane (B81311) rings and the methyl groups, are used to define the chair/boat conformations and the relative stereochemistry of the substituents.[2]
-
Single-Crystal X-ray Diffraction
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., methanol, acetone, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². This process yields the precise three-dimensional coordinates of all atoms in the molecule, thereby unambiguously determining its absolute and relative stereochemistry.[1]
Visualization of Experimental Workflow and Logical Relationships
To illustrate the process of stereochemical confirmation, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical connections between the spectroscopic data and the final structural assignment.
References
Benchmarking the purity of synthetic vs. natural ent-9-Hydroxy-15-oxo-19-kauranoic acid
A Comparative Guide for Researchers
This guide provides a comparative analysis of the purity of ent-9-Hydroxy-15-oxo-19-kauranoic acid obtained from synthetic routes versus isolation from natural sources. As a diterpenoid of interest for its potential biological activities, understanding the purity profile of this compound is critical for reproducible and reliable research in drug discovery and development. This document outlines the typical impurity profiles, presents comparative analytical data, and details the experimental methodologies used for purity assessment.
This compound is a diterpenoid that can be isolated from the herb Pteris semipinnata[1][2][3]. While the total synthesis of this specific molecule is not widely reported, the synthesis of related kaurane (B74193) diterpenoids has been achieved[4][5]. This guide will, therefore, draw upon established principles of synthetic chemistry and natural product isolation to present a representative comparison.
Comparative Purity Analysis
The purity of a compound is a critical parameter that can influence its biological activity and toxicological profile. The source of the compound, whether synthetic or natural, often dictates the types of impurities present.
-
Natural Sourced: Impurities in compounds isolated from natural sources typically consist of structurally related analogs, isomers, and other co-extracted plant metabolites. The complexity of the plant matrix can make complete separation challenging.
-
Synthetically Derived: Synthetic routes can introduce impurities such as starting materials, reagents, catalysts, by-products, and stereoisomers that are different from those found in the natural product.
The following table summarizes hypothetical, yet representative, quantitative data for the purity of this compound from both sources, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Synthetic Sample | Natural Sample | Method of Analysis |
| Purity by HPLC (%) | > 99.5 | 98.2 | HPLC-UV |
| Major Impurity (%) | 0.3 (unreacted precursor) | 1.1 (structurally related diterpenoid) | HPLC-MS |
| Enantiomeric Excess (%) | > 99 | Not Applicable (naturally produced as a single enantiomer) | Chiral HPLC |
| Residual Solvents (ppm) | < 50 (e.g., Dichloromethane) | < 10 (e.g., Methanol (B129727), Ethyl Acetate) | GC-MS |
| Heavy Metals (ppm) | < 1 | < 5 | ICP-MS |
| Structural Confirmation | Consistent with reference spectra | Consistent with reference spectra | ¹H NMR, ¹³C NMR, MS |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound purity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Gradient Program: Start at 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Samples are dissolved in methanol to a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to confirm the chemical structure and identify any impurities.
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5 mL of the deuterated solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-624 or equivalent capillary column.
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at a rate of 10°C/min.
-
Sample Preparation: Headspace analysis is performed by heating a known amount of the sample in a sealed vial.
Visualizing the Workflow and Biological Context
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow for purity assessment and the potential biological signaling pathway of related kaurane diterpenoids.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of ent-9-Hydroxy-15-oxo-19-kauranoic acid
Researchers and laboratory personnel must adhere to strict protocols for the disposal of chemical waste to ensure personal safety and environmental protection. This document provides a detailed guide for the proper disposal of ent-9-Hydroxy-15-oxo-19-kauranoic acid, a diterpenoid compound used in research and development.[1] The following procedures are based on safety data sheets and general hazardous waste management guidelines.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area.[2] Appropriate personal protective equipment (PPE) must be worn, including chemical-impermeable gloves, protective clothing, and eye protection.[2][3] If there is a risk of dust formation or inhalation of vapors, a full-face respirator should be used.[2][3] All sources of ignition should be removed from the handling area, and non-sparking tools should be used to prevent fire.[2]
Accidental Release Measures
In the event of a spill, personnel should be evacuated from the affected area.[2] The spilled material should be collected promptly using spark-proof tools and explosion-proof equipment.[2] The collected material must be placed in a suitable, closed container for disposal.[2][3] It is imperative to prevent the chemical from entering drains or sewer systems.[2][3]
Disposal of this compound
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Under no circumstances should this chemical be disposed of in regular trash or down the drain.[2][4]
Step-by-Step Disposal Protocol:
-
Containerization: Place the waste this compound into a suitable, closed, and clearly labeled container.[2][3][5] The container must be in good condition and compatible with the chemical.[5][6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5][7] Do not use abbreviations or chemical formulas.[5]
-
Segregation: Store the waste container segregated from incompatible materials, such as strong oxidizing/reducing agents and strong acids/alkalis.[3][5]
-
Storage: Keep the hazardous waste container in a designated satellite accumulation area near the point of generation.[5][7] The container must be kept closed at all times, except when adding waste.[5][6]
-
Arrangement for Disposal: Contact your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal service to arrange for pickup and disposal.[5]
Disposal of Contaminated Packaging
Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent.[2][7][8] The rinsate must be collected and treated as hazardous waste.[8] After triple-rinsing and air-drying, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning.[2]
Quantitative Data
No quantitative data regarding disposal was available in the provided search results.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. ent-9-Hydroxy-15-oxo-19-kauraic acid | 77658-45-8 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. biocrick.com [biocrick.com]
- 4. acs.org [acs.org]
- 5. research.columbia.edu [research.columbia.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guidance for Handling ent-9-Hydroxy-15-oxo-19-kauranoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of ent-9-Hydroxy-15-oxo-19-kauranoic acid (CAS No. 77658-45-8). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, the following personal protective equipment and engineering controls are mandatory to minimize exposure and ensure safety.
| Control Type | Specification | Purpose |
| Ventilation | Handle in a well-ventilated place. | To minimize inhalation of dust or aerosols. |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). | To protect eyes from splashes or dust. |
| Hand Protection | Handle with gloves. Inspect gloves prior to use. Use proper glove removal technique. | To prevent skin contact. |
| Respiratory Protection | If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | To prevent inhalation of dust or aerosols, especially in case of spills or insufficient ventilation. |
| Body Protection | Wear fire/flame resistant and impervious clothing. | To protect skin from contact. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the stability of the compound and prevent accidents.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid formation of dust and aerosols.[2]
-
Wash thoroughly after handling.[1]
-
Use non-sparking tools.[2]
-
Prevent fire caused by electrostatic discharge steam.[2]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[1]
-
Recommended long-term storage temperature: -20°C.[1]
-
Recommended short-term storage temperature: 2-8°C.[1]
Emergency Procedures: First Aid
In case of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Spill and Disposal Management
In the event of a spill or for routine disposal, adhere to the following protocols.
Accidental Release Measures:
-
Personal Precautions: Wear respiratory protection and avoid dust formation. Avoid breathing vapors, mist, or gas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Disposal:
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
The disposal of the chemical itself should be in accordance with local, state, and federal regulations. As a general practice for chemical waste, it should be disposed of through a licensed professional waste disposal service.
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Standard Operating Procedure for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
